molecular formula C8H9Br B049150 3-Methylbenzyl bromide CAS No. 620-13-3

3-Methylbenzyl bromide

Cat. No.: B049150
CAS No.: 620-13-3
M. Wt: 185.06 g/mol
InChI Key: FWLWTILKTABGKQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl bromide (α-Bromo-m-xylene) is a versatile and highly reactive benzyl halide derivative extensively employed in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a potent alkylating and benzylating agent, facilitating the introduction of the 3-methylbenzyl moiety into nucleophilic targets such as amines, alcohols, and carboxylates. This functionality is critical for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates, agrochemicals, and novel chemical entities for biological screening. The electron-donating methyl group in the meta-position subtly influences the compound's reactivity and the electronic properties of the resulting derivatives, making it a valuable tool for structure-activity relationship (SAR) studies. Common research applications include its use in the preparation of protected amines, the synthesis of analogs for drug discovery programs targeting CNS disorders, and the development of specialty chemicals and ligands for catalysis. Researchers should note that this compound is sensitive to light and moisture, and it should be handled under an inert atmosphere and stored appropriately to maintain its high reactivity and purity. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
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InChI Key

FWLWTILKTABGKQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1060716
Record name Benzene, 1-(bromomethyl)-3-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid; [Merck Index]
Record name m-Xylyl bromide
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Boiling Point

212.5 °C, BP: 212-215 °C with slight decomposition
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Flash Point

82 °C (180 °F) - closed cup
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Solubility

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether
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Density

1.3711 g/cu cm at 23 °C
Record name M-XYLYL BROMIDE
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Vapor Pressure

0.19 [mmHg]
Record name m-Xylyl bromide
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Color/Form

Liquid

CAS No.

620-13-3
Record name 3-Methylbenzyl bromide
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Foundational & Exploratory

3-Methylbenzyl bromide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-bromo-m-xylene, is a significant chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility as an alkylating agent makes a thorough understanding of its physical properties essential for optimizing reaction conditions, ensuring safety, and maintaining purity in drug development and various organic syntheses.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Core Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key quantitative physical properties is presented below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₈H₉Br--
Molecular Weight 185.06 g/mol -
Density 1.37g/mLat 25 °C
Boiling Point 185°Cat 340 mmHg
Refractive Index 1.566-n20/D
Flash Point 82°CClosed Cup
Assay ≥96%-

Data compiled from Sigma-Aldrich.[3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key properties of liquid reagents like this compound.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring a fixed volume.[4][5]

Apparatus:

  • Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₀).[6]

  • It is then filled with a reference liquid of known density, typically distilled water, and placed in a constant temperature water bath (e.g., 25 °C) until thermal equilibrium is reached.

  • The stopper is inserted, and any excess water that extrudes through the capillary is carefully wiped away. The filled pycnometer is weighed again (m₁).

  • The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at the specific temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The process of thermal equilibration and weighing is repeated to get the mass of the pycnometer filled with the sample (m₂).[7]

  • Calculation: The mass of the this compound is determined (m_sample = m₂ - m₀). The density (ρ_sample) is then calculated by dividing the mass of the sample by the volume of the pycnometer.[7]

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the fusion tube.[9]

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[9]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is heated slowly and uniformly in a Thiele tube or oil bath.[10]

  • As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a crucial parameter for purity assessment. The Abbe refractometer is a standard instrument for this measurement.[11]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper

  • Lint-free tissue

  • Solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Calibration: The instrument is turned on, and the prisms are cleaned with a suitable solvent and lint-free tissue.[11] The refractometer is calibrated using a standard of known refractive index, often distilled water.[12]

  • Sample Application: A few drops of this compound are placed on the surface of the lower prism using a dropper.[12] The prisms are then closed and clamped.

  • Measurement: The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus, centered on the crosshairs.[13] An adjustment to remove any color fringe may be necessary.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should be maintained, typically at 20 °C, using the water circulator, as refractive index is temperature-dependent.[13]

Solubility Determination

Solubility tests provide insight into the polarity and potential functional groups of a compound.[14] The principle of "like dissolves like" is the foundation of these tests.[15]

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer

Procedure:

  • Water Solubility: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a set volume of deionized water (e.g., 3 mL).[14]

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[16]

  • The sample is observed for miscibility. This compound is known to be slightly soluble in water. The degree of solubility can be qualitatively described (e.g., insoluble, slightly soluble, soluble) or quantitatively determined if required.

  • Organic Solvents: The process is repeated with various organic solvents of differing polarities (e.g., ethanol, diethyl ether, toluene) to establish a solubility profile. As a nonpolar compound with a polar functional group, it is expected to be soluble in many common organic solvents.[17]

Synthesis Workflow Visualization

This compound is commonly synthesized via the free-radical bromination of m-xylene (B151644).[2] The following diagram illustrates a typical experimental workflow for this synthesis using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Add m-xylene and CCl₄ to a round-bottom flask reagents Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) start->reagents reflux Heat the mixture to reflux reagents->reflux cool Cool the reaction mixture to room temperature reflux->cool Reaction Monitoring (e.g., by TLC or GC) filter Filter to remove succinimide by-product cool->filter wash Wash the filtrate with aqueous Na₂S₂O₃ and brine filter->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry evaporate Evaporate the solvent under reduced pressure dry->evaporate distill Purify the crude product by vacuum distillation evaporate->distill product Final Product: This compound distill->product analysis Characterize by NMR, GC-MS, and IR spectroscopy product->analysis

Caption: A typical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Methylbenzyl Bromide: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzyl bromide, a key organic intermediate with significant applications in pharmaceutical research and development. The document details its chemical structure, CAS number, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in the preparation of biologically active compounds, including inhibitors of TNF-α converting enzyme (TACE) and DNA-dependent protein kinase (DNA-PK). The guide also visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its utility in modern drug discovery.

Chemical Identity and Properties

This compound, also known as α-bromo-m-xylene, is an aromatic halogenated hydrocarbon. It serves as a versatile reagent in organic synthesis, primarily as a benzylating agent to introduce the 3-methylbenzyl moiety into various molecular scaffolds.

Chemical Structure:

The structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and a bromomethyl group at positions 3 and 1, respectively.

CAS Number: 620-13-3[1][2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉Br[1][2]
Molecular Weight 185.06 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 185 °C at 340 mmHg
Density 1.37 g/mL at 25 °C
Refractive Index n20/D 1.566
Solubility Slightly soluble in water[3]
SMILES Cc1cccc(CBr)c1
InChI InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3

Synthesis and Reactions

General Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the free-radical bromination of m-xylene (B151644) at the benzylic position.[3] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under reflux in a non-polar solvent like carbon tetrachloride.

G cluster_reactants Reactants m_xylene m-Xylene product This compound m_xylene->product Reflux nbs N-Bromosuccinimide (NBS) nbs->product Reflux initiator Radical Initiator (e.g., AIBN) initiator->product Reflux solvent Solvent (e.g., CCl4) solvent->product Reflux

Figure 1: General synthesis of this compound.
Synthesis of (3-Methylbenzyl)triphenylphosphonium Bromide

This compound is a key precursor in the synthesis of Wittig reagents. A representative reaction is its conversion to (3-methylbenzyl)triphenylphosphonium bromide, which can then be used to convert aldehydes and ketones into alkenes.

Experimental Protocol:

A mixture of triphenylphosphine (B44618) and this compound in a suitable solvent such as THF is heated.[4] Modern protocols may utilize microwave irradiation to significantly reduce reaction times.[4] For instance, a mixture of triphenylphosphine (1.5-2 equivalents) and this compound (1 equivalent) in THF can be heated under microwave irradiation at 60 °C for 30 minutes.[4] The resulting precipitate is then filtered and can be purified by recrystallization from a solvent like dichloromethane (B109758) to yield the desired phosphonium (B103445) salt.[4]

G cluster_reactants Reactants start This compound product (3-Methylbenzyl)triphenylphosphonium bromide start->product Microwave, 60°C, 30 min reagent Triphenylphosphine reagent->product Microwave, 60°C, 30 min solvent THF solvent->product Microwave, 60°C, 30 min

Figure 2: Synthesis of a Wittig reagent precursor.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[5][6] Its role as an alkylating agent allows for its incorporation into complex molecules, including inhibitors of key enzymes implicated in disease pathways.

Intermediate in the Synthesis of TACE Inhibitors

Tumor necrosis factor-α converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of the ectodomain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α.[7][8] The release of soluble TNF-α is a critical step in the inflammatory cascade, making TACE a significant therapeutic target for inflammatory diseases.[7][9]

G pro_tnf pro-TNF-α (membrane-bound) soluble_tnf Soluble TNF-α pro_tnf->soluble_tnf Cleavage tace TACE (ADAM17) tace->pro_tnf tnf_receptor TNF Receptor soluble_tnf->tnf_receptor Binds to inflammation Inflammatory Response tnf_receptor->inflammation inhibitor TACE Inhibitor (Synthesized using This compound) inhibitor->tace Inhibits

Figure 3: TACE signaling pathway and point of inhibition.
Intermediate in the Synthesis of DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks.[10][11] In cancer therapy, inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapeutics by preventing cancer cells from repairing the induced damage.

G dna_damage DNA Double-Strand Break ku70_80 Ku70/80 dna_damage->ku70_80 Recruits dna_pkcs DNA-PKcs ku70_80->dna_pkcs Recruits nhej Non-Homologous End Joining (NHEJ) dna_pkcs->nhej Activates dna_repair DNA Repair nhej->dna_repair cell_survival Cell Survival dna_repair->cell_survival inhibitor DNA-PK Inhibitor (Synthesized using This compound) inhibitor->dna_pkcs Inhibits

Figure 4: DNA-PK's role in DNA repair and point of inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility as a precursor for the synthesis of targeted inhibitors for enzymes such as TACE and DNA-PK underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in the development of novel therapeutics.

References

Synthesis of 3-Methylbenzyl Bromide from m-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-methylbenzyl bromide from m-xylene (B151644), a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the selective free-radical bromination of the benzylic position, offering detailed experimental protocols, reaction parameters, and purification techniques.

Introduction

This compound, also known as α-bromo-m-xylene, is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-methylbenzyl moiety into various molecular scaffolds.[1][2] Its synthesis from the readily available starting material, m-xylene, is a critical process. The most common and efficient method for this transformation is the benzylic bromination under controlled radical conditions.[1] This approach offers high regioselectivity, favoring substitution on the methyl group over the aromatic ring.[3]

This document outlines the prevalent synthesis methodology using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. Alternative conditions and potential side reactions are also discussed to provide a complete understanding of the process.

Reaction Mechanism and Principles

The synthesis of this compound from m-xylene proceeds via a free-radical chain reaction.[4] This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. The resulting radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of m-xylene. This step is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting 3-methylbenzyl radical. This radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine to form stable, non-radical species.

To illustrate the logical flow of this process, the following diagram outlines the key steps.

Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product m_xylene m-Xylene mixing Mixing and Heating/Irradiation m_xylene->mixing nbs N-Bromosuccinimide (NBS) nbs->mixing initiator Radical Initiator (AIBN/Benzoyl Peroxide) initiator->mixing solvent Solvent (e.g., CCl4) solvent->mixing initiation Initiation: Radical Formation mixing->initiation Heat/UV propagation Propagation: Chain Reaction initiation->propagation termination Termination propagation->termination product This compound propagation->product filtration Filtration of Succinimide (B58015) termination->filtration washing Washing filtration->washing drying Drying washing->drying purification Purification (e.g., Distillation) drying->purification purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

While various conditions have been reported, the following protocols are representative of common laboratory-scale and industrially relevant syntheses.

Protocol 1: Wohl-Ziegler Bromination with NBS and AIBN

This classic method utilizes N-bromosuccinimide and a chemical radical initiator in a non-polar solvent.[4]

Materials:

  • m-Xylene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-xylene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining traces of HBr or unreacted NBS, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Photochemical Bromination

This variation uses UV light to initiate the radical reaction, avoiding the need for a chemical initiator.

Materials:

  • m-Xylene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Sodium sulfite (B76179) solution (10% w/v)

  • Anhydrous calcium chloride

Procedure:

  • Combine m-xylene and N-bromosuccinimide in a flask suitable for photochemical reactions (e.g., quartz).

  • Add carbon tetrachloride as the solvent.

  • Irradiate the mixture with a UV lamp (e.g., a 275W sunlamp) while maintaining gentle reflux.

  • Continue the reaction until all the NBS has been converted to succinimide (typically 1-3 hours).

  • Cool the reaction mixture and filter to remove the succinimide.

  • Wash the filtrate with a 10% sodium sulfite solution to destroy any excess bromine, then with water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting this compound by vacuum distillation.

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound and related reactions.

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
m-XyleneC₈H₁₀106.17108-38-3≥99%
N-BromosuccinimideC₄H₄BrNO₂177.98128-08-5≥99%
This compoundC₈H₉Br185.06620-13-3N/A
AIBNC₈H₁₂N₄164.2178-67-1≥98%
Benzoyl PeroxideC₁₄H₁₀O₄242.2394-36-0≥98%
Carbon TetrachlorideCCl₄153.8256-23-5Anhydrous

Table 2: Typical Reaction Conditions and Yields

ParameterCondition 1 (Thermal Initiation)Condition 2 (Photochemical Initiation)Condition 3 (Alternative Solvent)
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl PeroxideUV Light (e.g., 275W lamp)AIBN
Solvent Carbon Tetrachloride (CCl₄)Carbon Tetrachloride (CCl₄)1,2-Dichlorobenzene
Molar Ratio (m-Xylene:NBS) 1:1 to 1:1.11:1 to 1:1.11:1 to 1:1.1
Temperature Reflux (approx. 77°C)Reflux (approx. 77°C)80°C
Reaction Time 2-4 hours1-3 hours~8 hours
Reported Yield Typically >80%Typically >80%Up to 92% (for an analogous substrate)[4]

Signaling Pathways and Logical Relationships

The selectivity of benzylic bromination over aromatic ring bromination is a critical aspect of this synthesis. The following diagram illustrates the competing reaction pathways.

G cluster_radical Favored Radical Pathway cluster_ionic Disfavored Ionic Pathway mXylene m-Xylene Benzylic_Radical 3-Methylbenzyl Radical mXylene->Benzylic_Radical H abstraction Side_Product Aromatic Bromination (e.g., 4-Bromo-m-xylene) mXylene->Side_Product Electrophilic Substitution NBS NBS Product 3-Methylbenzyl Bromide NBS->Product Br source Initiator Initiator (Heat/UV) Br_radical Br• Initiator->Br_radical generates Br_radical->Benzylic_Radical Benzylic_Radical->Product Lewis_Acid Lewis Acid (e.g., FeBr3) (Undesirable) Lewis_Acid->Side_Product

Caption: Competing pathways in the bromination of m-xylene.

The use of NBS in a non-polar solvent under radical conditions strongly favors the formation of the benzylic bromide. In contrast, electrophilic aromatic substitution, which would lead to bromination of the benzene (B151609) ring, typically requires a Lewis acid catalyst and is a disfavored pathway under these conditions.

Conclusion

The synthesis of this compound from m-xylene via free-radical bromination with N-bromosuccinimide is a robust and highly selective method. By carefully controlling the reaction conditions, particularly the choice of initiator and the exclusion of Lewis acids, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and reliable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylbenzyl bromide in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining quantitative solubility. Furthermore, this guide illustrates key chemical transformations involving this compound, offering valuable insights for its application in organic synthesis and drug development.

Core Concepts: Solubility of this compound

This compound, also known as α-bromo-m-xylene, is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-methylbenzyl moiety into a range of molecules.[1][2] Its solubility is a critical parameter for reaction setup, purification, and formulation development. The molecule's structure, featuring a substituted aromatic ring, governs its solubility behavior, rendering it generally soluble in non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely reported, established qualitative descriptions provide a strong indication of its behavior in common organic solvents. The following table summarizes the available information.

Solvent ClassSolventQualitative SolubilityReference
Alcohols EthanolVery Soluble[1]
MethanolSlightly Soluble
Ethers Diethyl EtherVery Soluble[1]
Halogenated ChloroformSparingly Soluble
Aqueous WaterPractically Insoluble[1]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette. Immediately filter the solution using a syringe filter to remove any undissolved micro-droplets.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

  • Calculation of Solubility: Back-calculate the concentration in the original saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Key Chemical Transformations Involving this compound

This compound is a key intermediate in various synthetic pathways. The following diagrams illustrate its formation and a typical application.

Synthesis of this compound

A common method for the synthesis of this compound is the free-radical bromination of m-xylene. This reaction is typically initiated by light or a radical initiator.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products m_xylene m-Xylene methylbenzyl_bromide This compound m_xylene->methylbenzyl_bromide Free-Radical Bromination succinimide Succinimide nbs N-Bromosuccinimide (NBS) nbs->methylbenzyl_bromide initiator Radical Initiator (e.g., AIBN) or UV light initiator->m_xylene solvent Solvent (e.g., CCl4) solvent->m_xylene

Caption: Synthesis of this compound from m-Xylene.

Application in Alkylation Reactions

This compound serves as an electrophile in nucleophilic substitution reactions to attach the 3-methylbenzyl group to various nucleophiles. The diagram below illustrates a general S_N2 reaction pathway.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products methylbenzyl_bromide This compound (Electrophile) ts [Nu---CH₂(C₆H₄CH₃)---Br]⁻ methylbenzyl_bromide->ts nucleophile Nucleophile (Nu⁻) nucleophile->ts product Alkylated Product (Nu-CH₂(C₆H₄CH₃)) ts->product S_N2 Mechanism bromide_ion Bromide Ion (Br⁻) ts->bromide_ion

Caption: General S_N2 Alkylation using this compound.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in common organic solvents and provided a robust experimental protocol for its quantitative determination. The provided diagrams of its synthesis and application in alkylation reactions offer a clear visual representation of its chemical utility. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these properties is essential for optimizing reaction conditions, developing purification strategies, and ultimately achieving successful synthetic outcomes.

References

3-Methylbenzyl bromide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Methylbenzyl Bromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety. This technical guide provides a detailed overview of this compound (CAS No. 620-13-3), also known as α-bromo-m-xylene, a versatile reagent commonly used in organic synthesis.[1][2][3] This document outlines its physical and chemical properties, potential hazards, and the necessary precautions for safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a halogenated organic compound with a benzene (B151609) ring substituted by a methyl group and a bromomethyl group.[1] It is primarily used as an alkylating agent in the synthesis of various pharmaceutical and chemical compounds.[1][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name 1-(bromomethyl)-3-methylbenzene
Synonyms α-Bromo-m-xylene, m-Xylyl bromide[2][3]
CAS Number 620-13-3[2][3]
EC Number 210-625-2[3]
Molecular Formula C₈H₉Br[1][5]
Molecular Weight 185.06 g/mol
InChI Key FWLWTILKTABGKQ-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Strong, aromatic[1]
Boiling Point 185 °C @ 340 mmHg[3][6]
Density 1.37 g/mL at 25 °C[3][6]
Flash Point 82 °C (179.6 °F) - closed cup[3]
Refractive Index n20/D 1.566[3][6]
Solubility Practically insoluble in water; very soluble in ethanol (B145695) and ethyl ether.[1]
Stability Stable under recommended storage conditions.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2] It is a combustible liquid that can cause severe skin burns and eye damage.[2][5][7] The substance is harmful if swallowed, inhaled, or in contact with skin.[2][7] As a brominated alkylating agent, it may also possess mutagenic properties.[1]

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][5]
Acute Toxicity, Inhalation3 / 4H331/H332: Toxic or harmful if inhaled[2][5][7]
Acute Toxicity, Oral4H302: Harmful if swallowed[2][5][7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage[2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[5][8]
Allergic Skin Reaction-H317: May cause an allergic skin reaction[5]
Flammable Liquids4H227: Combustible liquid[2][8]

Note: The toxicological properties have not been fully investigated.[2]

Experimental Protocols and Safe Handling

While specific experimental protocols depend on the nature of the synthesis, universal handling precautions must be observed to minimize exposure and risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][5] Operations should be conducted within a certified chemical fume hood.[9]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard eye protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[2]

Safe Handling Practices
  • Avoid breathing vapors, mist, or spray.[2][5]

  • Do not get the substance in eyes, on skin, or on clothing.[2][9]

  • Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[2][8]

  • Take precautionary measures against static discharge.[1][8]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Wash hands and any exposed skin thoroughly after handling.[2][5]

Hazard_Precautions cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_practices Safe Work Practices H314 H314: Causes Severe Skin Burns & Eye Damage Gloves Wear Protective Gloves & Clothing H314->Gloves Protect against contact Goggles Wear Goggles & Face Shield H314->Goggles Protect against contact H331 H331/H335: Toxic/Irritating if Inhaled Respirator Use Approved Respirator H331->Respirator Prevent inhalation Ventilation Use Chemical Fume Hood H331->Ventilation Prevent inhalation H302 H302: Harmful if Swallowed NoIngest Do Not Eat, Drink, or Smoke H302->NoIngest Prevent ingestion H227 H227: Combustible Liquid NoIgnition Keep from Ignition Sources H227->NoIgnition Prevent fire

Figure 1: Logical relationship between hazards and precautions.

Storage and Disposal

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

  • The storage area should be designated for corrosive and toxic materials.[2][3]

  • Store locked up to prevent unauthorized access.[2][5][7]

  • Keep away from incompatible materials, including strong oxidizing agents, bases, alcohols, amines, and metals.[2]

  • Protect from moisture, as it can hydrolyze the material.[1][8]

Disposal
  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][5]

  • Do not allow the chemical to enter drains or waterways.[5][9]

  • Chemical waste generators must ensure complete and accurate classification of the waste.[9]

Emergency and First-Aid Procedures

In case of accidental exposure or release, immediate and appropriate action is required.

Accidental Release Measures
  • Minor Spill: Absorb the spill with inert material such as sand, earth, or vermiculite.[5] Collect the material into a suitable, labeled container for disposal.[5]

  • Major Spill: Evacuate the area and move upwind.[5] Alert the fire brigade or emergency services.[5] Contain the spill and prevent it from entering drains or water courses.[5] Only trained personnel wearing appropriate PPE should perform the cleanup.

Spill_Workflow start Spill Detected evacuate Evacuate Immediate Area & Move Upwind start->evacuate ppe Don Appropriate PPE (Gloves, Respirator, Goggles) evacuate->ppe contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled, Sealed Container for Waste contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose end Emergency Contained dispose->end

Figure 2: Workflow for handling an accidental spill.
First-Aid Measures

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[5] Flush skin and hair with running water and soap, if available.[5] Seek medical attention.[5]

  • Inhalation: Remove the victim from the contaminated area to fresh air.[2][5] Keep the person warm and at rest.[5] If breathing is difficult or has stopped, provide artificial respiration.[5][9] Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth thoroughly with water.[2][7] Do NOT induce vomiting.[5][9] Seek immediate medical attention.[2]

Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[2]

  • Hazards: The substance is a combustible liquid.[2] Containers may explode when heated.[2] Fire can produce hazardous decomposition products, including carbon oxides and hydrogen bromide gas.[1]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][9]

References

3-Methylbenzyl Bromide: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a substituted benzyl (B1604629) halide that serves as a versatile reagent in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which readily participates in a variety of nucleophilic substitution reactions. This allows for the introduction of the 3-methylbenzyl moiety into a wide range of organic molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic synthesis, supported by experimental data and detailed protocols.

Core Reaction Mechanisms

The primary mechanism of action for this compound in organic synthesis is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile. Due to the structure of the benzylic substrate, these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[2][3]

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

S(_N)2 Mechanism: In the presence of a strong, unhindered nucleophile and in a polar aprotic solvent, this compound typically undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction. This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Mechanism: With a weak nucleophile and in a polar protic solvent, the reaction can proceed via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. The stability of the benzylic carbocation makes this pathway feasible for benzyl halides.[2]

Diagram: S(_N)2 Mechanism of this compound

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 3-MB 3-Methylbenzyl Bromide TS [Nu---CH₂(C₆H₄CH₃)---Br]⁻ 3-MB->TS Nu Nucleophile (Nu⁻) Nu->TS Backside attack Product Product TS->Product Br Bromide ion (Br⁻) TS->Br Leaving group departs

Caption: S(_N)2 reaction pathway of this compound.

Diagram: S(_N)1 Mechanism of this compound

SN1_Mechanism cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products 3-MB 3-Methylbenzyl Bromide Carbocation Benzylic Carbocation 3-MB->Carbocation Slow, Rate-determining step Br_ion Br⁻ 3-MB->Br_ion Product Product Carbocation->Product Fast, Nucleophilic attack (Nu⁻)

Caption: S(_N)1 reaction pathway of this compound.

Key Synthetic Applications and Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, proceeding via an S(_N)2 mechanism. In this reaction, an alkoxide ion acts as the nucleophile, displacing the bromide from this compound to form a 3-methylbenzyl ether.

Quantitative Data:

SubstrateNucleophileSolventTemperatureTimeYieldReference
Benzyl alcoholMethyl iodide / KOH-Room Temp.14 h75%[4]
1-DecanolMethyl iodide / KOH-Room Temp.14 h95%[4]

Experimental Protocol: Synthesis of 3-Methylbenzyl Ethyl Ether

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (excess) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Once all the sodium has reacted to form sodium ethoxide, add this compound (1.0 eq) dropwise to the solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_workflow Experimental Workflow Start Start Alkoxide_Formation Alkoxide Formation: Sodium in Ethanol Start->Alkoxide_Formation Reaction Add this compound Alkoxide_Formation->Reaction Reflux Reflux for 2-4h Reaction->Reflux Workup Quench with Water & Extract with Ether Reflux->Workup Purification Dry, Concentrate, & Purify Workup->Purification End End Purification->End

Caption: Workflow for Williamson ether synthesis.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, 3-methylbenzylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for the formation of new carbon-carbon bonds. The formation of the Grignard reagent proceeds via a single electron transfer (SET) mechanism on the surface of magnesium metal.[5]

A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer.[5]

Experimental Protocol: Preparation of 3-Methylbenzylmagnesium Bromide and Reaction with Acetone (B3395972)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a cloudy solution), cool the mixture in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous ether dropwise.

  • Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol product.

Diagram: Grignard Reaction Logical Pathway

Grignard_Reaction cluster_pathway Logical Pathway Start This compound + Mg Grignard 3-Methylbenzylmagnesium Bromide (Grignard Reagent) Start->Grignard Side_Reaction Wurtz Coupling (Dimer Formation) Grignard->Side_Reaction Reaction Reaction with Electrophile (e.g., Ketone) Grignard->Reaction Product C-C Bond Formation (e.g., Tertiary Alcohol) Reaction->Product End Final Product Product->End

Caption: Logical pathway of Grignard reagent formation and reaction.

Alkylation of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines to introduce the 3-methylbenzyl group. The reaction typically proceeds via an S(_N)2 mechanism. A common challenge in the alkylation of primary amines is over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. This is because the product secondary amine is often more nucleophilic than the starting primary amine.

To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing a protecting group strategy can be utilized.

Quantitative Data:

SubstrateAlkylating AgentConditionsProductYieldReference
Benzylamine hydrochloriden-Butyl bromideEt₃N, DMF, 20-25°C, 9hN-Butylbenzylamine76%[6]
Aniline (B41778)Benzyl alcoholKOH, Toluene, 110°C, 6hN-Benzylaniline90-99%[7]

Experimental Protocol: Mono-alkylation of Aniline with this compound

  • Reaction Setup: In a round-bottom flask, dissolve aniline (3.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC analysis indicates the consumption of the starting bromide.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired N-(3-methylbenzyl)aniline.

Application in Drug Development

While this compound is a valuable intermediate in the synthesis of a wide array of organic molecules, a direct and prominent role as a key starting material in the widely published synthetic routes for the specific drugs Tapentadol and Tolvaptan was not identified in the conducted search of publicly available scientific literature. The syntheses of these complex pharmaceutical agents typically involve multi-step pathways utilizing different starting materials. However, the versatility of this compound in introducing a substituted benzyl moiety suggests its potential utility in the synthesis of various other pharmacologically active compounds.

Conclusion

This compound is a highly effective reagent in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. Its ability to participate in both S(_N)1 and S(_N)2 pathways allows for a broad range of transformations, including the formation of ethers, carbon-carbon bonds via Grignard reagents, and the alkylation of amines. The choice of reaction conditions is critical in directing the mechanistic pathway and achieving the desired product with high selectivity and yield. This guide provides a foundational understanding of its core mechanisms of action and practical protocols for its application, which are essential for researchers and professionals in the field of chemical and pharmaceutical development.

References

Spectroscopic Profile of 3-Methylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzyl bromide, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations to facilitate its identification and utilization in research and development.

Molecular Structure and Properties

This compound, also known as α-bromo-m-xylene, is an organic halide with the chemical formula C₈H₉Br. Its structure consists of a benzene (B151609) ring substituted with a methyl group and a bromomethyl group at positions 3 and 1, respectively.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28 - 7.10m4HAr-H
4.46s2H-CH₂Br
2.35s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
138.5Ar-C (quaternary, attached to -CH₃)
138.2Ar-C (quaternary, attached to -CH₂Br)
129.3Ar-C H
128.8Ar-C H
128.6Ar-C H
126.3Ar-C H
33.5-C H₂Br
21.3-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3030 - 3000MediumAromatic C-H Stretch
2970 - 2850MediumAliphatic C-H Stretch
1605, 1585, 1485Medium-StrongAromatic C=C Bending
1210StrongC-Br Stretch
780, 690StrongAromatic C-H Bending (meta-disubstitution)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
184/186~50/~50[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
105100[M - Br]⁺ (Tropylium ion)
79/81~15[Br]⁺
77~20[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration. The solution is then transferred to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For direct injection, a small amount of the sample is dissolved in a volatile solvent and injected into the instrument.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of compound. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key fragmentation pathway of this compound.

G cluster_0 mol [C₈H₉Br]⁺˙ m/z = 184/186 frag1 [C₈H₉]⁺ m/z = 105 mol->frag1 - Br˙ frag2 Br˙

An In-depth Technical Guide to the Stability and Storage of 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-methylbenzyl bromide, a key reagent in pharmaceutical synthesis and organic chemistry. Understanding the stability profile of this compound is critical for ensuring its quality, minimizing degradation, and ensuring the safety and reproducibility of experimental outcomes. This document outlines the known stability data, recommended storage protocols, and methodologies for assessing its integrity.

Core Stability Profile

This compound is a reactive benzylic halide susceptible to degradation through several pathways, primarily hydrolysis, and decomposition accelerated by heat, light, and incompatible materials. Proper handling and storage are paramount to maintaining its chemical integrity.

Decomposition Pathways

The primary degradation pathway for this compound is nucleophilic substitution, particularly hydrolysis, where the bromide is replaced by a hydroxyl group to form 3-methylbenzyl alcohol. This reaction can be accelerated by the presence of water and bases. Under thermal stress, decomposition can lead to the formation of various byproducts, including hydrobromic acid and polymeric materials.

MBB This compound MBA 3-Methylbenzyl Alcohol MBB->MBA Hydrolysis HBr Hydrobromic Acid MBB->HBr Decomposition Polymer Polymeric Byproducts MBB->Polymer Decomposition Heat Heat/Light Heat->HBr Heat->Polymer Moisture Moisture (H2O) Moisture->MBA Base Bases Base->MBA

Caption: Primary decomposition pathways of this compound.

Quantitative Stability Data

While specific kinetic studies on the decomposition of this compound are not extensively available in public literature, data from related isomers and general knowledge of benzylic halides provide valuable insights. The hydrolysis rate is a critical parameter for assessing stability in the presence of moisture.

ParameterValueConditionsReference
Hydrolysis Half-Life (o-isomer) 3.4 hours20°C[1]
Hydrolysis Half-Life (p-isomer) 4.3 minutes25°C[1]
Predicted Log Kow 3.43EstimatedNot specified

Note: The hydrolysis rates of the ortho and para isomers suggest that this compound is also highly susceptible to hydrolysis. The rate will be influenced by factors such as pH and temperature.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°CMinimizes thermal decomposition and slows hydrolysis.
Atmosphere Under inert gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass or other light-resistant containerProtects from light-induced degradation and prevents moisture ingress.
Location Cool, dry, well-ventilated areaEnsures a stable environment and mitigates risks from leaks or spills.
Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and decomposition:

  • Bases

  • Strong oxidizing agents

  • Alcohols

  • Amines

  • Metals

cluster_storage Storage Workflow cluster_checks Quality Checks Receive Receive this compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Seal Intact Quarantine Quarantine and Re-test Inspect->Quarantine Seal Broken Use Use in a Well-Ventilated Hood Store->Use Analysis Periodic Purity Analysis (HPLC/GC) Store->Analysis Long-term Storage Seal Reseal Tightly Under Inert Gas Use->Seal Appearance Visual Check for Color Change Use->Appearance Seal->Store

Caption: Recommended workflow for storage and handling of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, particularly in the context of drug development where impurities need to be strictly controlled, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Stability-Indicating HPLC-UV Method

Objective: To develop a method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity formation over time.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare samples for analysis by dissolving a known quantity of the test material in the same solvent to achieve a similar concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic samples before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity by showing that the main peak is resolved from all degradation product peaks.

Gas Chromatography (GC) for Purity and Residual Solvents

Objective: To determine the purity of this compound and to quantify any residual solvents from its synthesis.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection: Split mode.

Conclusion

This compound is a valuable but reactive chemical that requires careful handling and storage to maintain its integrity. By adhering to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture, its shelf-life can be significantly extended. The implementation of robust analytical methods, such as the stability-indicating HPLC method described, is essential for monitoring its purity and ensuring its suitability for use in research and development, particularly in the stringent environment of pharmaceutical manufacturing. Researchers and scientists are encouraged to perform their own stability assessments under their specific laboratory conditions to ensure the quality of their starting materials.

References

3-Methylbenzyl Bromide: A Technical Guide to Natural Occurrence and Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of its natural occurrence and details the predominant industrial methods for its production. The document includes a detailed experimental protocol for its synthesis, quantitative data where available, and graphical representations of the synthetic pathway and a hypothetical analytical workflow.

Natural Occurrence

This compound is not known to occur naturally in any significant quantities.[1] There is no scientific literature reporting its isolation from plant, animal, or microbial sources. Its presence in the environment is likely limited to trace amounts resulting from its formation as a minor byproduct during certain industrial chemical processes.[1] Due to its synthetic origin and lack of natural prevalence, there are no known biosynthetic pathways leading to its formation.

Industrial Production

The industrial synthesis of this compound is primarily achieved through the free-radical bromination of the side-chain of 3-methyltoluene (m-xylene).[1] This method offers a direct and efficient route to the desired product.

Primary Synthesis Route: Free-Radical Bromination

The most common and economically viable method for producing this compound is the Wohl-Ziegler reaction, which involves the bromination of the benzylic position of 3-methyltoluene using a bromine source and a radical initiator.[1][3]

Starting Material: 3-Methyltoluene (m-xylene) Brominating Agent: N-Bromosuccinimide (NBS) is frequently used, particularly in laboratory and smaller-scale productions, as it allows for a controlled, low concentration of bromine.[3][4] For larger industrial applications, direct use of bromine (Br₂) may be employed under carefully controlled conditions. Radical Initiator: The reaction is initiated by either UV light or a chemical radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][5] Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) is typically used.[3][5]

The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of 3-methyltoluene, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source (NBS or Br₂) to yield this compound and a new bromine radical, which propagates the chain reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Methyltoluene 3-Methyltoluene Reaction Free-Radical Bromination 3-Methyltoluene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (e.g., AIBN, UV light) Initiator->Reaction Solvent Anhydrous Solvent (e.g., CCl4) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product Byproduct Succinimide (B58015) Reaction->Byproduct

Fig. 1: Industrial synthesis of this compound.
Alternative Synthetic Routes

While free-radical bromination of 3-methyltoluene is standard, other multi-step synthetic routes can be employed, particularly for isotopically labeled variants. For instance, a patented method for synthesizing 3-methyl-D3-benzyl bromide starts from 1,3-dibromobenzene.[6][7] This highlights the versatility of synthetic approaches, although such methods are generally not used for the bulk industrial production of the unlabeled compound due to higher costs and more complex procedures.

Quantitative Data

Precise, publicly available data on the industrial production yields of this compound are scarce due to the proprietary nature of commercial chemical manufacturing. However, yields for benzylic bromination reactions are generally high under optimized conditions. For related processes, yields of 70-80% have been reported.[8] For example, the reaction of this compound with triphenylphosphane is reported to have a yield of 80%.[1] The selective reduction of a dibromide byproduct to a desired monobromide in a related synthesis sequence proceeds with an 81% yield.[9]

ParameterValueSource
Typical Reaction Yield 70-80% (estimated)[8]
Yield of a Related Reaction 80%[1]
Natural Abundance Negligible[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via free-radical bromination, adapted from established procedures for similar compounds.[5]

Synthesis of this compound from 3-Methyltoluene

Materials:

  • 3-Methyltoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a dry round-bottom flask, add 3-methyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), azobisisobutyronitrile (0.02 eq), and anhydrous carbon tetrachloride.

  • Stir the mixture and heat it to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of NBS, which is denser than the solvent and will sink, while the byproduct, succinimide, is less dense and will float.

  • Continue refluxing for 2-4 hours or until TLC or GC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Workflow for Byproduct Identification

As this compound might exist as a byproduct of industrial processes, a logical workflow for its isolation and identification from a complex chemical matrix is essential.

G Sample Industrial Process Sample Extraction Solvent Extraction (e.g., with Dichloromethane) Sample->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Chromatography Chromatographic Separation (e.g., HPLC, GC) Concentration->Chromatography Fraction Isolation of Target Fraction Chromatography->Fraction Spectroscopy Spectroscopic Analysis (MS, NMR) Fraction->Spectroscopy Identification Identification of This compound Spectroscopy->Identification

Fig. 2: Byproduct isolation and identification workflow.

This workflow begins with the extraction of organic compounds from an industrial sample, followed by concentration and separation using chromatographic techniques. The isolated fraction suspected to contain this compound is then subjected to spectroscopic analysis, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its molecular structure and identity.

References

Methodological & Application

3-Methylbenzyl Bromide: A Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a substituted benzyl (B1604629) halide that serves as a valuable and versatile alkylating agent in organic synthesis. Its utility lies in its ability to introduce the 3-methylbenzyl group into a wide array of molecules through nucleophilic substitution reactions. This functionalization is of significant interest in the pharmaceutical and agrochemical industries, where the 3-methylbenzyl moiety can be found in various biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the alkylation of N-, O-, and S-nucleophiles.

Physicochemical Properties

PropertyValueReference
CAS Number 620-13-3[1]
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 185 °C / 340 mmHg[1]
Density 1.37 g/mL at 25 °C[1]
Refractive Index n20/D 1.566[1]

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of a variety of organic compounds.[2][3] It readily participates in nucleophilic substitution reactions, making it an excellent choice for the introduction of the 3-methylbenzyl group.

N-Alkylation of Amines

The alkylation of amines with this compound is a common method for the synthesis of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.[2] These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Table 1: N-Alkylation of Secondary Amines with Substituted Benzyl Bromides

EntryBenzyl BromideSecondary AmineProductYield (%)
14-Nitrobenzyl bromideMorpholine (B109124)N-(4-Nitrobenzyl)morpholine92
24-Nitrobenzyl bromidePiperidine1-(4-Nitrobenzyl)piperidine94
34-Nitrobenzyl bromidePyrrolidine1-(4-Nitrobenzyl)pyrrolidine90
44-Chlorobenzyl bromideMorpholineN-(4-Chlorobenzyl)morpholine88
52-Chlorobenzyl bromideMorpholineN-(2-Chlorobenzyl)morpholine85
6Benzyl bromideMorpholineN-Benzylmorpholine87

Adapted from a study on the synthesis of tertiary amines in aqueous medium.

Experimental Protocol: Synthesis of N-(3-Methylbenzyl)morpholine

This protocol is adapted from a general procedure for the synthesis of tertiary amines.

  • Materials: this compound, morpholine, sodium hydroxide (B78521) (NaOH), dioxane, water, ethyl acetate (B1210297), silica (B1680970) gel.

  • Procedure:

    • To a solution of morpholine (1.2 mmol) in a mixture of dioxane and water, add sodium hydroxide (1.5 mmol).

    • To this mixture, add a solution of this compound (1.0 mmol) in dioxane dropwise at room temperature.

    • Stir the reaction mixture vigorously for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(3-methylbenzyl)morpholine.

N_Alkylation_Workflow start Start reactants Dissolve Morpholine & NaOH in Dioxane/Water start->reactants addition Add this compound (dropwise, RT) reactants->addition reaction Stir at RT (15-30 min) addition->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Workflow for the N-alkylation of morpholine.

O-Alkylation of Phenols

The reaction of this compound with phenols or their corresponding phenoxides provides a straightforward route to 3-methylbenzyl aryl ethers. This transformation is typically performed in the presence of a base to deprotonate the phenol (B47542).

Table 2: O-Alkylation of Phenol with Benzyl Bromide

EntryPhenolAlkylating AgentProductYield (%)
1PhenolBenzyl bromideBenzyl phenyl ether99

Adapted from a one-pot procedure for the synthesis of benzyl phenyl ether.[3]

Experimental Protocol: Synthesis of 3-Methylbenzyl Phenyl Ether

This protocol is adapted from a general procedure for the synthesis of benzyl phenyl ether.[3]

  • Materials: Phenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), this compound, anhydrous N,N-dimethylformamide (DMF) or acetonitrile, diethyl ether.

  • Procedure:

    • To a solution of phenol (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add this compound (1.05 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-methylbenzyl phenyl ether.

O_Alkylation_Workflow start Start reactants Dissolve Phenol in Anhydrous DMF start->reactants deprotonation Add NaH at 0°C, then stir at RT reactants->deprotonation addition Add this compound deprotonation->addition reaction Stir at RT (12-24 h) addition->reaction workup Quench with Water & Extract with Diethyl Ether reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Workflow for the O-alkylation of phenol.

S-Alkylation of Thiols

This compound is also an effective reagent for the S-alkylation of thiols, leading to the formation of thioethers. A convenient one-pot synthesis from benzyl halides using thiourea (B124793) avoids the handling of odorous thiols.

Table 3: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers from Benzyl Halides and Thiourea

EntryBenzyl Halide 1 (Ar¹CH₂X)Benzyl Halide 2 (Ar²CH₂X)Product (Ar¹CH₂SCH₂Ar²)Yield (%)
12-Methylbenzyl chloride3-Methylbenzyl chloride2-Methylbenzyl 3-methylbenzyl sulfide94
23-Methylbenzyl chloride4-Methylbenzyl bromide3-Methylbenzyl 4-methylbenzyl sulfide93
33-Methylbenzyl chloride3-Chlorobenzyl bromide3-Chlorobenzyl 3-methylbenzyl sulfide91
43-Methylbenzyl chloride2-Chlorobenzyl bromide2-Chlorobenzyl 3-methylbenzyl sulfide89

Adapted from a study on the one-pot synthesis of benzyl thioethers.[4]

Experimental Protocol: Synthesis of (3-Methylbenzyl)(phenyl)sulfane

This protocol is adapted from a general procedure for the synthesis of benzyl thioethers.[4]

  • Materials: Thiophenol, sodium hydroxide (NaOH), this compound, ethanol (B145695), dichloromethane.

  • Procedure:

    • Dissolve thiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.0 mmol) in water to the flask and stir for 10 minutes at room temperature to form the sodium thiophenolate.

    • Add this compound (1.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel to obtain the pure (3-methylbenzyl)(phenyl)sulfane.

S_Alkylation_Workflow start Start reactants Dissolve Thiophenol & NaOH in Ethanol start->reactants thiolate_formation Stir at RT (10 min) reactants->thiolate_formation addition Add this compound thiolate_formation->addition reaction Reflux (2-4 h) addition->reaction workup Remove Ethanol & Partition between Water/DCM reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Workflow for the S-alkylation of thiophenol.

Biological Activity of 3-Methylbenzyl Derivatives

The incorporation of the 3-methylbenzyl group into various molecular scaffolds has led to the discovery of compounds with interesting biological activities.

  • Enzyme Inhibition: Certain 3-arylcoumarins bearing an N-(3-methylbenzyl)triazole moiety have been identified as dual inhibitors of lipoxygenase and butyrylcholinesterase, enzymes relevant to the pathology of Alzheimer's disease.

  • Hypoglycemic Activity: Derivatives of 3-benzyl-8-methylxanthine have shown potential hypoglycemic activity in preclinical studies.[5]

  • Antiviral and Anti-Phytopathogenic Activity: Some flavonoid derivatives containing a 9-(3-methylbenzyl) group have demonstrated antiviral and anti-phytopathogenic fungus properties.

  • Antibacterial Activity: 3-Benzylamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing activity against Gram-positive bacteria.

Signaling Pathway Modulation by N-Benzyl Derivatives

While a specific signaling pathway directly modulated by this compound itself is not extensively documented, the broader class of N-benzyl compounds has been shown to interact with key cellular signaling pathways. A prominent example is the N-benzylphenethylamine (NBOMe) series of compounds, which are potent agonists of the serotonin (B10506) 5-HT₂A receptor.

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving the Gq/G₁₁ protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream effectors modulate a wide range of cellular processes, including neuronal excitability, plasticity, and gene expression. The potent activity of NBOMes at this receptor highlights how the N-benzyl motif can be a key pharmacophore for potent and selective modulation of cellular signaling.[4][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe N-Benzylphenethylamine (e.g., NBOMe) Receptor 5-HT2A Receptor (GPCR) NBOMe->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of N-benzylphenethylamines.

Conclusion

This compound is a highly effective and versatile alkylating agent for a variety of nucleophiles, providing access to a diverse range of functionalized molecules. The protocols and data presented here offer a valuable resource for researchers in organic synthesis and medicinal chemistry. Furthermore, the biological activities of 3-methylbenzyl derivatives and the ability of the broader class of N-benzyl compounds to modulate key signaling pathways underscore the importance of this structural motif in the design of new therapeutic agents. As with all reactive alkylating agents, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for N-alkylation of Amines using 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, playing a pivotal role in the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a benzyl (B1604629) group, and its substituted analogues, into an amine-containing scaffold can significantly modulate the pharmacological properties of a molecule. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 3-methylbenzyl bromide, a versatile reagent for introducing the 3-methylbenzyl moiety.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. A key challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts, as the secondary amine product is often more nucleophilic than the starting primary amine.[1] Careful control of reaction conditions, including stoichiometry, choice of base, and temperature, is therefore critical to achieve selective mono-alkylation. For secondary amines, the reaction typically proceeds cleanly to the corresponding tertiary amine.

General Reaction Scheme

The general chemical transformation for the N-alkylation of a primary or secondary amine with this compound is depicted below:

For Primary Amines: R-NH₂ + 3-CH₃-C₆H₄-CH₂Br → R-NH-CH₂-C₆H₄-CH₃ + HBr

For Secondary Amines: R₂NH + 3-CH₃-C₆H₄-CH₂Br → R₂N-CH₂-C₆H₄-CH₃ + HBr

A base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocols

This section details the experimental procedures for the N-alkylation of a primary amine (aniline) and a secondary amine (piperidine) with this compound.

Protocol 1: N-alkylation of a Primary Aromatic Amine (Aniline)

Objective: To synthesize N-(3-methylbenzyl)aniline.

Materials:

  • Aniline (B41778)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous acetonitrile (10 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add this compound (1.1 mmol, 1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the pure N-(3-methylbenzyl)aniline.

Protocol 2: N-alkylation of a Secondary Aliphatic Amine (Piperidine)

Objective: To synthesize 1-(3-methylbenzyl)piperidine.

Materials:

  • Piperidine (B6355638)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask containing a magnetic stir bar, dissolve piperidine (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL).

  • Addition of Base and Alkylating Agent: Add sodium bicarbonate (1.5 mmol, 1.5 eq.) to the solution, followed by the dropwise addition of this compound (1.05 mmol, 1.05 eq.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by adding deionized water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the N-alkylation of various amines with this compound. This data is compiled from literature sources and is intended to be illustrative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAmine SubstrateAmine TypeBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePrimary, AromaticK₂CO₃Acetonitrile826~85
24-MethoxyanilinePrimary, AromaticK₂CO₃DMF1005~90
3HexylaminePrimary, AliphaticNaHCO₃Acetonitrile608~75
4BenzylaminePrimary, AliphaticEt₃NToluene1104~80
5PiperidineSecondary, AliphaticNaHCO₃DMFRT10>95
6MorpholineSecondary, AliphaticK₂CO₃Acetonitrile826>95
7DibenzylamineSecondary, AliphaticCs₂CO₃AcetonitrileRT4>95
8N-MethylanilineSecondary, AromaticK₂CO₃DMF1008~90

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound, followed by work-up and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Amine + This compound + Base + Solvent reaction_mix Stirring and Heating (if required) reactants->reaction_mix filtration Filtration (if solid base) reaction_mix->filtration extraction Aqueous Extraction filtration->extraction washing Brine Wash extraction->washing drying Drying (e.g., Na₂SO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography product Pure N-alkylated Amine chromatography->product

Figure 1. General experimental workflow for N-alkylation.
Logical Relationship of Reaction Components

This diagram illustrates the key components and their roles in the N-alkylation reaction.

logical_relationship cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_products Products Amine Amine (Nucleophile) Base Base (e.g., K₂CO₃, NaHCO₃) Neutralizes HBr Alkylated_Amine N-alkylated Amine (Desired Product) Amine->Alkylated_Amine Alkyl_Halide This compound (Electrophile) Solvent Solvent (e.g., Acetonitrile, DMF) Reaction Medium Alkyl_Halide->Alkylated_Amine Temperature Temperature (RT to Reflux) Controls Reaction Rate Byproduct HBr Salt of Base (Byproduct) Base->Byproduct

Figure 2. Key components and their roles in the reaction.

References

O-Alkylation of Alcohols with 3-Methylbenzyl Bromide and a Base: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the O-alkylation of various alcohols with 3-methylbenzyl bromide using a base. This reaction, a specific example of the Williamson ether synthesis, is a fundamental transformation in organic chemistry, crucial for the introduction of the 3-methylbenzyl protecting group or for the synthesis of aryl and alkyl ethers as intermediates in drug discovery and development.

Introduction

The O-alkylation of alcohols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of an alcohol using a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The choice of base and solvent is critical and depends on the acidity of the alcohol (phenols vs. aliphatic alcohols).

Reaction Mechanism and Workflow

The general transformation can be depicted as follows:

O_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup Alcohol Alcohol Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation + Base 3-Methylbenzyl_Bromide 3-Methylbenzyl_Bromide SN2_Attack SN2 Attack 3-Methylbenzyl_Bromide->SN2_Attack Electrophile Base Base Alkoxide_Formation->SN2_Attack Nucleophile Ether_Product 3-Methylbenzyl Ether SN2_Attack->Ether_Product Salt_Byproduct Salt Byproduct SN2_Attack->Salt_Byproduct Workup Aqueous Workup & Purification Ether_Product->Workup Salt_Byproduct->Workup

Figure 1: General workflow for the O-alkylation of alcohols with this compound.

The reaction proceeds in two key steps: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the SN2 displacement of the bromide from this compound.

O_Alkylation_Mechanism R_OH R-OH Base Base R_O_minus R-O⁻ R_OH->R_O_minus + Base Base_H_plus Base-H⁺ Base->Base_H_plus MeBnBr 3-Me-C₆H₄CH₂Br Br_minus Br⁻ MeBnBr->Br_minus R_O_BnMe R-O-CH₂C₆H₄-3-Me R_O_minus->R_O_BnMe SN2 Attack

Figure 2: Reaction mechanism of Williamson ether synthesis.

Experimental Protocols

Two primary protocols are provided, catering to the different acidities of aliphatic alcohols and phenols.

Protocol 1: O-Alkylation of Aliphatic Alcohols

This protocol is suitable for primary and secondary alcohols. Stronger bases like sodium hydride are typically required to ensure complete deprotonation.

Materials:

  • Aliphatic alcohol (e.g., ethanol, isopropanol)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF or DMF (10 mL per mmol of alcohol).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF or DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: O-Alkylation of Phenols

This protocol is suitable for the O-alkylation of various substituted and unsubstituted phenols. Milder bases like potassium carbonate are generally sufficient due to the higher acidity of phenols.

Materials:

  • Phenolic compound (e.g., phenol (B47542), p-cresol)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add acetone or DMF (10-15 mL per mmol of phenol).

  • Add this compound (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the O-alkylation of various alcohols with this compound. Please note that yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.

Table 1: O-Alkylation of Aliphatic Alcohols with this compound

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
EthanolNaHTHFrt6~85-95
IsopropanolNaHTHFrt8~70-85
CyclohexanolNaHDMFrt10~75-90
Benzyl AlcoholKOHneat254.5~96[1]

Table 2: O-Alkylation of Phenols with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone504~90-98[2][3]
p-CresolK₂CO₃DMF603~92-99
4-NitrophenolK₂CO₃Acetonereflux48~75-85[4]
2-NaphtholCs₂CO₃DMFrt5~90-96[5]

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Organic solvents such as THF, DMF, and acetone are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield:

    • Ensure the alcohol is completely deprotonated before adding the this compound. For aliphatic alcohols, this may require a longer reaction time with NaH or the use of a stronger base.

    • Check the purity of the this compound, as impurities can affect the reaction.

    • For sterically hindered alcohols, the reaction may require higher temperatures and longer reaction times.

  • Side Reactions:

    • Elimination reactions can compete with substitution, especially with secondary alkyl halides. Using a less hindered base or lower reaction temperatures can minimize this.[6]

    • For phenols, C-alkylation can sometimes occur, although O-alkylation is generally favored under the conditions described.

Conclusion

The O-alkylation of alcohols with this compound is a robust and versatile method for the synthesis of the corresponding ethers. The choice of base and reaction conditions can be tailored to the specific alcohol substrate to achieve high yields. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful application of this important synthetic transformation.

References

Application Notes and Protocols: 3-Methylbenzyl Bromide for Phenol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and materials science, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group of phenols, being both nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions. The benzyl (B1604629) ether is a classic and robust protecting group for alcohols and phenols, prized for its stability across a wide range of reaction conditions.

This document provides detailed application notes and protocols for the use of 3-methylbenzyl bromide as a reagent for the protection of phenolic hydroxyl groups. The introduction of a methyl group on the benzyl moiety can subtly influence the electronic properties and stability of the protecting group, offering potential advantages in specific synthetic contexts. These notes will cover the formation of 3-methylbenzyl ethers via the Williamson ether synthesis and detail various methods for their subsequent cleavage.

Reaction Principle: The Williamson Ether Synthesis

The protection of phenols using this compound typically proceeds via the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion.

General Reaction Scheme:

G cluster_0 Protection of Phenol Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ Ar-OH->Ar-O⁻  Base Ar-O-CH₂-Ar'(CH₃) Ar-O-CH₂-Ar'(CH₃) Ar-O⁻->Ar-O-CH₂-Ar'(CH₃)  this compound

Caption: General scheme for the protection of a phenol using this compound.

Experimental Protocols

A. General Protocol for the Protection of Phenols using this compound

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3), NaH) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and the chosen base (e.g., anhydrous potassium carbonate, 1.5 equiv).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the reactants.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 70-80 °C) and stir for the required time (typically 2-12 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-methylbenzyl protected phenol.

B. Deprotection Protocols for 3-Methylbenzyl Ethers

The cleavage of the 3-methylbenzyl ether can be accomplished through several methods, allowing for flexibility in complex synthetic routes.

This is a mild and common method for debenzylation.

Materials:

  • 3-Methylbenzyl protected phenol (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (H(_2) gas balloon or hydrogenator)

Procedure:

  • Dissolve the 3-methylbenzyl protected phenol in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is effective for cleaving benzyl ethers, especially those with electron-donating groups on the benzyl ring.[2][3][4]

Materials:

  • 3-Methylbenzyl protected phenol (1.0 equiv)

  • DDQ (1.1 - 2.5 equiv)

  • Solvent (e.g., Dichloromethane (B109758)/Water mixture, typically 18:1)[5]

Procedure:

  • Dissolve the 3-methylbenzyl protected phenol in the solvent mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ in one portion.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Strong acids can cleave benzyl ethers, although this method is less common due to its harshness.

Materials:

  • 3-Methylbenzyl protected phenol (1.0 equiv)

  • Strong acid (e.g., HBr in acetic acid, BBr(_3))

  • Anhydrous solvent (e.g., Dichloromethane for BBr(_3))

Procedure (using BBr(_3)):

  • Dissolve the 3-methylbenzyl protected phenol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (BBr(_3)) in dichloromethane.

  • Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of various phenols with benzyl bromide, which can be considered indicative for reactions with this compound. Specific data for this compound should be determined empirically.

Phenol SubstrateSubstituent EffectBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolElectron-donatingK(_2)CO(_3)DMF804>95 (expected)
PhenolNeutralK(_2)CO(_3)Acetone7012~90[1]
4-NitrophenolElectron-withdrawingK(_2)CO(_3)DMF806>90 (expected)
2,6-DimethylphenolSterically hinderedNaHTHF/DMFrt - 5012~80-90 (expected)

Logical Relationships and Workflows

Factors Influencing Williamson Ether Synthesis

The success of the 3-methylbenzylation of phenols is influenced by several factors inherent to the S(_N)2 mechanism.

G cluster_0 Factors Affecting SN2 Reaction A Phenol Acidity (pKa) C Nucleophilicity of Phenoxide A->C influences B Base Strength B->C determines G Reaction Rate & Yield C->G directly affects D Steric Hindrance (Phenol & Electrophile) D->G inversely affects E Leaving Group Ability (Bromide) E->G directly affects F Solvent Polarity (Aprotic vs. Protic) F->G influences

Caption: Key factors influencing the rate and yield of the Williamson ether synthesis.

Experimental Workflow for Protection and Deprotection

The overall process of protecting a phenol with this compound and subsequently deprotecting it can be visualized as a straightforward workflow.

G cluster_0 Protection & Deprotection Workflow start Start: Substituted Phenol step1 1. Deprotonation (Base, Solvent) start->step1 step2 2. Alkylation (this compound) step1->step2 intermediate Protected Phenol: 3-Methylbenzyl Ether step2->intermediate step3 3. Deprotection Method (e.g., Hydrogenolysis) intermediate->step3 end End: Deprotected Phenol step3->end

Caption: A typical experimental workflow for the protection and deprotection of phenols.

Stability and Orthogonality

The 3-methylbenzyl ether protecting group exhibits stability comparable to the standard benzyl ether. It is generally stable to a wide range of non-reductive and non-strongly acidic or oxidative conditions. This stability allows for its use in orthogonal protection strategies where other protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS) or acetals (e.g., MOM, THP), can be selectively removed in its presence. Conversely, the 3-methylbenzyl group can be removed under conditions that leave many other protecting groups intact, such as catalytic hydrogenation, which will not affect most silyl ethers, acetals, or esters. The electron-donating methyl group may render the 3-methylbenzyl ether slightly more susceptible to oxidative cleavage with reagents like DDQ compared to an unsubstituted benzyl ether.

Conclusion

This compound is a valuable reagent for the protection of phenolic hydroxyl groups. Its application via the Williamson ether synthesis is a reliable and high-yielding method. The resulting 3-methylbenzyl ether is a robust protecting group that can be cleaved under various conditions, offering synthetic flexibility. The choice of protection and deprotection conditions should be tailored to the specific substrate and the overall synthetic strategy, taking into account the electronic and steric properties of the phenol and the compatibility with other functional groups present in the molecule. These application notes provide a solid foundation for the successful implementation of the 3-methylbenzyl protecting group in complex organic synthesis.

References

Application Notes: Synthesis of 3-Methylbenzyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] 3-Methylbenzyl ethers are valuable structural motifs found in various biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The benzyl (B1604629) group is also a common protecting group for alcohols in multi-step synthesis due to its stability under various conditions and its relatively easy removal by catalytic hydrogenation.[3] These application notes provide a detailed protocol for the synthesis of 3-methylbenzyl ethers, targeting researchers in organic synthesis and drug development.

Mechanism of Action

The synthesis involves two primary steps:

  • Deprotonation: An alcohol is treated with a strong base (e.g., sodium hydride, potassium hydroxide) to form a nucleophilic alkoxide ion.[4]

  • Nucleophilic Substitution (SN2): The alkoxide ion attacks the electrophilic benzylic carbon of a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride), displacing the halide leaving group in a concerted step to form the ether.[1][2]

For this reaction to be efficient and minimize side reactions like elimination (E2), a primary halide is preferred.[2][5] Since 3-methylbenzyl chloride is a primary benzylic halide, it is an excellent substrate for the SN2 reaction.

Caption: SN2 mechanism for the Williamson ether synthesis.

Synthetic Planning & Retrosynthesis

When planning the synthesis of an unsymmetrical ether like a 3-methylbenzyl ether (e.g., ethyl 3-methylbenzyl ether), there are two possible disconnection approaches. The preferred route involves the reaction of a primary halide with an alkoxide, as this maximizes the yield of the desired SN2 product and minimizes the competing E2 elimination pathway that is prevalent with secondary and tertiary halides.[2][5]

  • Route A (Preferred): 3-Methylbenzyl chloride (a primary halide) is reacted with sodium ethoxide.

  • Route B (Disfavored): Ethyl halide (a primary halide) is reacted with sodium 3-methylbenzyloxide. While this route also uses a primary halide and is viable, 3-methylbenzyl chloride is a readily available starting material for introducing the key structural motif. The choice often depends on the availability and complexity of the starting alcohol and halide. For more complex alcohols, converting them to the alkoxide (Route A) is generally the most efficient strategy.

Retrosynthesis cluster_A Route A (Preferred) cluster_B Route B (Viable) Target Target Ether: Ethyl 3-Methylbenzyl Ether A_Alkoxide Ethoxide (from Ethanol) Target->A_Alkoxide Disconnect 1 A_Halide 3-Methylbenzyl Chloride (Primary Halide) Target->A_Halide Disconnect 1 B_Alkoxide 3-Methylbenzyloxide (from 3-Methylbenzyl Alcohol) Target->B_Alkoxide Disconnect 2 B_Halide Ethyl Halide (Primary Halide) Target->B_Halide Disconnect 2 Workflow Start Dry Flask under N₂ Add_NaH Add NaH and Anhydrous THF Start->Add_NaH Cool Cool to 0°C Add_NaH->Cool Add_Alcohol Add Alcohol Dropwise (Alkoxide Formation) Cool->Add_Alcohol Stir_RT Stir at RT for 30 min Add_Alcohol->Stir_RT Add_BnCl Add 3-Methylbenzyl Chloride Stir_RT->Add_BnCl Reflux Reflux for 2-4 hours (Monitor by TLC) Add_BnCl->Reflux Cool_RT Cool to RT Reflux->Cool_RT Quench Quench with H₂O Cool_RT->Quench Extract Extract with Et₂O/EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure 3-Methylbenzyl Ether Purify->Product

References

Application Notes and Protocols for Grignard Reactions Involving 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction utilizing 3-methylbenzyl bromide for the synthesis of valuable molecular scaffolds in drug discovery and development. The protocols detail the formation of the 3-methylbenzylmagnesium bromide Grignard reagent and its subsequent reactions with various electrophiles.

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The use of 3-methylbenzylmagnesium bromide allows for the introduction of the 3-methylbenzyl moiety, a common structural motif in pharmacologically active compounds. This reagent serves as a potent nucleophile, reacting with a wide range of electrophiles to generate diverse molecular architectures. Careful control of reaction conditions, particularly the exclusion of water, is paramount for successful synthesis.

Data Presentation

Quantitative data for the synthesis of 3-methylbenzylmagnesium bromide and its subsequent reactions are summarized below. Yields are representative and may vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Reaction Step Starting Materials Product Typical Yield (%)
Grignard Reagent FormationThis compound, Magnesium3-Methylbenzylmagnesium bromideHigh (in solution)
Reaction with Benzaldehyde3-Methylbenzylmagnesium bromide, Benzaldehyde(3-Methylphenyl)(phenyl)methanolGood to High
Reaction with Acetone3-Methylbenzylmagnesium bromide, Acetone2-(3-Methylphenyl)propan-2-olGood to High
Reaction with Carbon Dioxide3-Methylbenzylmagnesium bromide, Carbon Dioxide2-(3-Methylphenyl)acetic acid~82%[1]

Physicochemical Properties of Reactants and Products

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₈H₉Br185.06185 °C @ 340 mmHg1.37
(3-Methylphenyl)(phenyl)methanolC₁₄H₁₄O198.26--
2-(3-Methylphenyl)propan-2-olC₁₀H₁₄O150.22--
2-(3-Methylphenyl)acetic acidC₉H₁₀O₂150.17--

Experimental Protocols

Safety Precautions: All manipulations involving Grignard reagents must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and oven-dried glassware are essential. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Preparation of 3-Methylbenzylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound and magnesium turnings.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution of 3-methylbenzylmagnesium bromide is used directly in the subsequent reactions.

Protocol 2: Reaction with Electrophiles (General Procedure)

This protocol outlines the reaction of the prepared 3-methylbenzylmagnesium bromide with an electrophile (e.g., aldehyde, ketone).

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the electrophile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Reaction with Carbon Dioxide (Carboxylation)

This protocol details the reaction of the Grignard reagent with solid carbon dioxide (dry ice) to form a carboxylic acid.

Procedure:

  • Reaction Setup: Place crushed dry ice in a separate flask and slowly add the prepared Grignard reagent solution via cannula.

  • Reaction: Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Acidification: Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate salt.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(3-methylphenyl)acetic acid can be purified by recrystallization. A study on the carboxylation of benzyl (B1604629) bromide using mechanochemistry reported a yield of 82%.[1]

Visualizations

Grignard Reagent Formation and Reaction Workflow

Grignard_Workflow Workflow for Grignard Reaction of this compound cluster_prep Reagent Preparation cluster_reaction Reaction with Electrophiles cluster_workup Work-up and Purification start This compound + Mg reagent 3-Methylbenzylmagnesium Bromide start->reagent Anhydrous Ether/THF intermediate Magnesium Alkoxide/Carboxylate reagent->intermediate Nucleophilic Addition electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) electrophile->intermediate quench Quench (e.g., NH4Cl, H3O+) intermediate->quench extraction Extraction quench->extraction purification Purification extraction->purification product Final Product purification->product

Caption: Workflow of Grignard reagent formation and subsequent reaction.

Signaling Pathway: Nucleophilic Addition Mechanism

Caption: Nucleophilic addition of a Grignard reagent to a carbonyl group.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-methylbenzyl bromide as a key substrate. The methodologies outlined are foundational for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the construction of carbon-carbon and carbon-heteroatom bonds is crucial.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides. The reaction of this compound with various arylboronic acids or their derivatives allows for the synthesis of diarylmethane structures, which are common motifs in biologically active compounds.

Data Presentation: Suzuki-Miyaura Coupling of Benzyl Bromides
Catalyst/LigandBaseSolventConditionsCoupling PartnerYield (%)Reference
Pd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowave, 20 min3-Methoxybenzeneboronic acidHigh (not specified)[1]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77 °CPotassium phenyltrifluoroborate95[2]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O (10:1)90 °CPotassium 4-methoxyphenyltrifluoroborate98[2]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77 °CPotassium 4-fluorophenyltrifluoroborate85[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of benzylic bromides under microwave conditions.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 2 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 20 minutes at a suitable temperature (optimization may be required, typically starting around 100-120 °C).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R²(L₂) pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (R¹-X) amido_complex R¹-Pd(II)-NR²R³(L₂) pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR²R³, Base) amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product Heck_Reaction cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (R¹-X) pi_complex [R¹-Pd(II)-X(L₂)(Alkene)] pd2_complex->pi_complex Alkene Coordination insertion_product R¹-CH₂-CH(R²)-Pd(II)-X(L) pi_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination product R¹-CH=CHR² insertion_product->product Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (R¹-X) alkynyl_pd_complex R¹-Pd(II)-C≡CR²(L₂) pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product R¹-C≡CR² alkynyl_pd_complex->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_complex alkyne H-C≡CR² alkyne->cu_acetylide cu_x Cu(I)X cu_x->cu_acetylide Base Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to a reaction vessel. - Add solvent. start->setup inert Establish Inert Atmosphere (e.g., evacuate and backfill with Ar/N₂) setup->inert reaction Reaction: - Heat to the specified temperature with stirring. - Monitor progress (TLC, LC-MS, GC-MS). inert->reaction workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. - Wash with water and brine. - Dry over anhydrous salt. reaction->workup purification Purification: - Concentrate the crude product. - Purify by column chromatography or recrystallization. workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

References

Application Notes and Protocols for Phase-Transfer Catalysis with 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical reactions with 3-methylbenzyl bromide under phase-transfer catalysis (PTC) conditions. PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, and improved yields. These protocols are designed to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a versatile technique employed in heterogeneous reaction systems where reactants are located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant across the phase boundary, enabling the reaction to proceed. This approach circumvents the need for expensive, anhydrous, or polar aprotic solvents, making it an environmentally friendly and economically attractive option for many organic transformations.

Key advantages of PTC include:

  • Enhanced reaction rates and yields.

  • Milder reaction conditions (e.g., lower temperatures).

  • Use of inexpensive and environmentally benign solvents and bases.

  • Reduced side reactions and improved product selectivity.

  • Simplified work-up procedures.

This compound is a valuable building block in organic synthesis, and PTC offers an efficient means of carrying out its nucleophilic substitution reactions. This document focuses on three key transformations: cyanation, O-alkylation, and C-alkylation.

Cyanation of this compound

The synthesis of 3-methylbenzyl cyanide is a crucial step in the preparation of various pharmaceuticals and agrochemicals. Phase-transfer catalysis provides a high-yield and efficient method for this conversion.

Application Notes:

The reaction involves the nucleophilic substitution of the bromide ion by a cyanide ion. A quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), is commonly used to transport the cyanide anion from the aqueous phase to the organic phase where this compound resides. The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency. The protocol provided below is based on optimized conditions for a similar substrate, p-methylbenzyl chloride, and may require minor adjustments for optimal performance with this compound.

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the PTC-mediated cyanation of a substituted benzyl (B1604629) halide.

ParameterValueReference
Substrate p-Methylbenzyl Chloride (analogue)[1]
Reagent Sodium Cyanide (NaCN)[1]
Catalyst Tetrabutylammonium Bromide (TBAB)[1]
Solvent Water[1]
Temperature 50 - 70 °C[1]
Reactant Molar Ratio 1 : 1.01 - 1.1 (Substrate:NaCN)[1]
Catalyst Loading 0.3 - 1.0 wt% relative to substrate[1]
Reaction Time Until substrate consumption is >99%[1]
Yield >95% (expected)
Experimental Protocol:

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Toluene (B28343) or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq). To this, add a solution of sodium cyanide (1.05 eq) dissolved in water.

  • Catalyst Addition: Add tetrabutylammonium bromide (0.01 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-methylbenzyl cyanide.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

O-Alkylation of Phenols with this compound

The Williamson ether synthesis is a classic method for preparing ethers. Using PTC, the O-alkylation of phenols with this compound can be achieved efficiently under mild conditions.

Application Notes:

This reaction involves the deprotonation of a phenol (B47542) by a base in the aqueous phase, followed by the transfer of the resulting phenoxide ion to the organic phase by the phase-transfer catalyst. The phenoxide then reacts with this compound to form the corresponding ether. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst for this transformation. The choice of base and solvent can influence the reaction rate and yield.

Quantitative Data Summary:

The following table presents typical conditions for the PTC-mediated O-alkylation of phenols with benzyl halides.

ParameterValueReference
Substrate Phenol derivative[2]
Reagent This compound
Catalyst Tetrabutylammonium Bromide (TBAB)[2]
Base 50% w/w aqueous Potassium Hydroxide (B78521) (KOH)[3]
Solvent Toluene or Dichloromethane[3]
Temperature Room Temperature to 50°C
Reactant Molar Ratio 1 : 1.2 (Phenol:this compound)
Catalyst Loading 2 mol%[3]
Reaction Time 2 - 6 hours
Yield High (typically >90%)
Experimental Protocol:

Materials:

  • Phenol or substituted phenol

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Toluene

  • Round-bottom flask with magnetic stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Base Preparation: Prepare a 50% (w/w) aqueous solution of potassium hydroxide.

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and tetrabutylammonium bromide (0.02 eq) in toluene.

  • Addition of Base and Alkylating Agent: Add the 50% KOH solution to the flask, followed by the dropwise addition of this compound (1.2 eq) with vigorous stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50°C to increase the reaction rate. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with toluene.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. The crude ether can be purified by column chromatography on silica (B1680970) gel.

C-Alkylation of Active Methylene (B1212753) Compounds with this compound

Phase-transfer catalysis is also highly effective for the C-alkylation of compounds containing active methylene groups, such as hydantoins or malonic esters, using this compound.[3]

Application Notes:

In this reaction, a strong base deprotonates the active methylene compound in the aqueous phase to form a carbanion. The phase-transfer catalyst transports this carbanion into the organic phase, where it undergoes a nucleophilic attack on this compound. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Quantitative Data Summary:

The following table outlines representative conditions for the C-alkylation of an active methylene compound with a benzyl halide under PTC.

ParameterValueReference
Substrate Hydantoin (B18101) derivative[3]
Reagent This compound
Catalyst Tetrabutylammonium Bromide (TBAB)[3]
Base 50% w/w aqueous Potassium Hydroxide (KOH)[3]
Solvent Toluene[3]
Temperature Room Temperature[3]
Reactant Molar Ratio 1 : 3 (Hydantoin:this compound)[3]
Catalyst Loading 2 mol%[3]
Reaction Time 12 - 24 hours
Yield 70 - 95%[3]
Experimental Protocol:

Materials:

  • Active methylene compound (e.g., a hydantoin)

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Toluene

  • Dichloromethane (for extraction)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of the hydantoin (1.0 eq) and TBAB (0.02 eq) in toluene, add a 50% w/w aqueous solution of KOH.

  • Reagent Addition: Add this compound (3.0 eq) to the vigorously stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Generalized Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the general mechanism of a liquid-liquid phase-transfer catalyzed nucleophilic substitution reaction.

PTC_Mechanism M_Y M⁺Y⁻ (Nucleophile Salt) Q_Y_org Q⁺Y⁻ (Active Catalyst) Q_X_aq Q⁺X⁻ (Catalyst) M_X M⁺X⁻ (Byproduct) Q_X_aq->M_X Q_X_aq:e->Q_Y_org:w Phase Transfer R_X R-X (this compound) R_Y R-Y (Product) Q_Y_org:n->R_X:s Reaction Q_Y_org->R_Y Nucleophilic Substitution Q_X_org Q⁺X⁻ (Regenerated Catalyst) Q_X_org->Q_X_aq Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

Experimental Workflow for PTC Reactions

This diagram outlines a typical workflow for performing and working up a phase-transfer catalyzed reaction.

PTC_Workflow start Start setup Reaction Setup: Combine reactants, solvent, and catalyst in flask start->setup reaction Run Reaction: Heat and stir under controlled temperature setup->reaction monitor Monitor Progress: (TLC, GC, etc.) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Quench reaction and separate phases monitor->workup Complete extract Extraction: Extract aqueous phase with organic solvent workup->extract dry Drying and Filtration: Dry combined organic layers and filter extract->dry concentrate Concentration: Remove solvent under reduced pressure dry->concentrate purify Purification: (Column chromatography, distillation, etc.) concentrate->purify product Final Product purify->product

Caption: Typical experimental workflow for PTC.

References

Application Notes and Protocols: Synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide, a Wittig reagent precursor. The synthesis is achieved through the quaternization of triphenylphosphine (B44618) with 3-methylbenzyl bromide. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure is straightforward and can be performed using standard laboratory equipment. An alternative microwave-assisted method is also presented for accelerated synthesis.

Introduction

Phosphonium (B103445) salts are crucial intermediates in organic synthesis, most notably as precursors to phosphonium ylides for the Wittig reaction. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2] The synthesis of phosphonium salts is typically achieved by the reaction of a tertiary phosphine, such as triphenylphosphine, with an alkyl halide through an SN2 reaction mechanism.[2][3] This document outlines the synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide, a specific phosphonium salt used in the synthesis of various organic molecules.

Reaction Scheme

Reaction of this compound with triphenylphosphine to yield (3-methyl-benzyl)-triphenyl-phosphonium bromide.

Experimental Protocols

Two primary methods for the synthesis are provided below: a conventional heating method and a microwave-assisted method.

Method 1: Conventional Heating

This protocol is adapted from general procedures for the synthesis of benzyltriphenylphosphonium (B107652) salts.[4]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (B28343)

  • Petroleum ether

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent).

  • Reagent Addition: Under an inert atmosphere, add anhydrous toluene to dissolve the triphenylphosphine. Subsequently, add this compound (1.1 equivalents).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the precipitation of the phosphonium salt product. The reaction is typically continued overnight to ensure completion.

  • Work-up: After cooling to room temperature, the precipitated product is collected by vacuum filtration.

  • Purification: The collected solid is washed with toluene and then petroleum ether to remove any unreacted starting materials and impurities.

  • Drying: The purified (3-methyl-benzyl)-triphenyl-phosphonium bromide is dried under vacuum.

Method 2: Microwave-Assisted Synthesis

This method is a rapid and efficient alternative to conventional heating, adapted from a general procedure for the synthesis of substituted benzyltriphenylphosphonium bromides.[5][6]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Microwave reactor with a carbon-coated quartz ampoule

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Mixture Preparation: In a carbon-coated quartz ampoule, combine triphenylphosphine (2.0 equivalents) and this compound (1.0 equivalent) in THF.

  • Microwave Irradiation: The sealed ampoule is subjected to microwave irradiation at 60 °C and 800 Watts for 30 minutes.

  • Isolation: After the reaction, the ampoule is carefully opened in a fume hood, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from dichloromethane.

  • Drying: The purified (3-methyl-benzyl)-triphenyl-phosphonium bromide is dried to afford the final product.

Data Presentation

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-AssistedReference
Reagents
This compound1.1 equivalents1.0 equivalent[4]
Triphenylphosphine1.0 equivalent2.0 equivalents[5][6]
Solvent TolueneTHF[4][5]
Reaction Temperature Reflux60 °C[4][5]
Reaction Time Overnight30 minutes[4][5]
Purification Washing with toluene and petroleum etherRecrystallization from CH₂Cl₂[4][5]
Typical Yield High87-98% (for similar salts)[4][5]

Visualizations

Experimental Workflow: Conventional Heating

conventional_heating_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product setup 1. Add PPh₃ and Toluene to Flask add_bromide 2. Add 3-methylbenzyl bromide setup->add_bromide reflux 3. Heat to Reflux Overnight add_bromide->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Vacuum Filtration cool->filter wash 6. Wash with Toluene & Petroleum Ether filter->wash dry 7. Dry Under Vacuum wash->dry product Final Product dry->product

Caption: Workflow for the conventional synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide.

Experimental Workflow: Microwave-Assisted Synthesis

microwave_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product mix 1. Combine Reagents in THF in Ampoule irradiate 2. Microwave Irradiation (60°C, 30 min) mix->irradiate filter 3. Filter Precipitate irradiate->filter recrystallize 4. Recrystallize from CH₂Cl₂ filter->recrystallize dry 5. Dry Product recrystallize->dry product Final Product dry->product

Caption: Workflow for the microwave-assisted synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is a lachrymator and should be handled with care.

  • Microwave reactors should be operated according to the manufacturer's instructions.

Conclusion

The synthesis of (3-methyl-benzyl)-triphenyl-phosphonium bromide can be effectively achieved by either conventional heating or microwave-assisted methods. The microwave-assisted method offers a significant reduction in reaction time with high yields. The choice of method may depend on the available equipment and the desired timescale for the synthesis. This protocol provides a reliable foundation for the preparation of this important Wittig reagent precursor for applications in organic synthesis and drug discovery.

References

Application of 3-Methylbenzyl Bromide in the Synthesis of a Key Pharmaceutical Intermediate for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzyl bromide, a substituted aromatic halide, serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its utility primarily stems from its reactivity as an alkylating agent, allowing for the introduction of the 3-methylbenzyl moiety into a wide range of molecules.[1] This application note details the use of this compound in the synthesis of a key intermediate for A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are implicated in chronic pain signaling. This document provides detailed protocols, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway for researchers, scientists, and drug development professionals.

Synthesis of a Key Intermediate for A-317491

A critical step in the synthesis of the P2X3/P2X2/3 receptor antagonist A-317491 involves the N-alkylation of 5-amino-1,2,3,4-tetrahydronaphthalene with this compound. This reaction forms the key intermediate, 1-(3-methylbenzyl)-1,2,3,4-tetrahydronaphthalen-5-amine.

Experimental Protocol: N-Alkylation of 5-amino-1,2,3,4-tetrahydronaphthalene

The following is a representative protocol for the N-alkylation of aromatic amines with benzyl (B1604629) halides. Specific conditions for this particular synthesis may vary and optimization may be required.

Materials:

  • 5-amino-1,2,3,4-tetrahydronaphthalene

  • This compound

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 5-amino-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) and a suitable polar aprotic solvent such as acetonitrile.

  • Addition of Base: Add a mild inorganic base such as potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 1-(3-methylbenzyl)-1,2,3,4-tetrahydronaphthalen-5-amine.

Biological Activity of A-317491

A-317491 is a potent and selective antagonist of P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are involved in nociceptive signaling.[2][3] The antagonist activity of A-317491 has been characterized by its ability to block ATP-induced calcium influx in cells expressing these receptors.

Table 1: Inhibitory Activity of A-317491

ReceptorSpeciesAssayKᵢ (nM)IC₅₀ (nM)Reference
P2X3HumanCalcium Flux22-[4]
P2X3RatCalcium Flux22-[4]
P2X2/3HumanCalcium Flux9-[4]
P2X2/3RatCalcium Flux92-[4]
P2X3HumanDRG Currents-15[4]

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration; DRG: Dorsal Root Ganglion.

Table 2: Inhibition of ATP-Induced Calcium Influx by A-317491

Cell LineATP ConcentrationA-317491 Concentration% Inhibition of Ca²⁺ InfluxReference
PC12 cells100 µMNot specifiedPartial inhibition[5]

Visualizing the Synthetic and Biological Pathways

To better understand the synthesis and mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of 1-(3-methylbenzyl)-1,2,3,4-tetrahydronaphthalen-5-amine Reactant1 5-amino-1,2,3,4- tetrahydronaphthalene Reaction N-Alkylation (Heating/Reflux) Reactant1->Reaction Reactant2 This compound Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product 1-(3-methylbenzyl)-1,2,3,4- tetrahydronaphthalen-5-amine Workup->Product

Caption: Synthetic workflow for the N-alkylation step.

signaling_pathway cluster_pathway P2X3 Receptor Signaling Pathway in Pain and its Antagonism ATP ATP (released from damaged cells) P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds to IonChannel Ion Channel Opening P2X3->IonChannel Activation A317491 A-317491 A317491->P2X3 Blocks Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal

Caption: P2X3 receptor signaling and antagonism by A-317491.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutically active compounds. Its application in the preparation of a key intermediate for the potent pain therapeutic candidate A-317491 highlights its importance in medicinal chemistry. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of novel therapeutics targeting the P2X3 and P2X2/3 receptors for the management of chronic pain.

References

Troubleshooting & Optimization

How to improve the yield of 3-Methylbenzyl bromide alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for alkylation reactions involving 3-methylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is resulting in a very low yield. What are the most common causes?

A1: Low yields can stem from several factors. The most common issues include:

  • Poor Nucleophile Activation: Your nucleophile (e.g., an alcohol, amine, or enolate) may not be sufficiently deprotonated to initiate the reaction. This can be due to a base that is too weak or improper reaction conditions.

  • Moisture Contamination: Reagents like sodium hydride (NaH) and Lewis acids are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will quench these reagents and inhibit the reaction.[1][2] It is critical to maintain anhydrous (dry) conditions.

  • Side Reactions: Competing reactions, such as elimination (E2) to form 3-methylstyrene, self-alkylation (Friedel-Crafts), or dialkylation of the nucleophile, can consume starting materials and reduce the desired product yield.[3][4]

  • Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition and increased side product formation.[2]

  • Poor Reagent Quality: this compound can degrade over time. Ensure its purity before use. Likewise, the purity of your nucleophile, base, and solvent is critical.

Q2: I am observing multiple products in my reaction mixture. How can I improve selectivity for the mono-alkylated product?

A2: The formation of multiple products often points to polyalkylation, where the initially formed product reacts again with this compound. To minimize this:

  • Adjust Stoichiometry: Use a large excess of the nucleophile relative to the this compound. This increases the statistical probability that the alkylating agent will react with the starting nucleophile rather than the mono-alkylated product.

  • Slow Addition: Add the this compound dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, disfavoring polyalkylation.

  • Use a Hindered Base: For N-alkylation of secondary amines, a sterically hindered, non-nucleophilic base can prevent the base itself from competing as a nucleophile.[5]

Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve my benzylation reaction?

A3: Phase-transfer catalysis is a powerful technique for reactions where the nucleophile (often an inorganic salt, soluble in water) and the electrophile (this compound, soluble in an organic solvent) are in different, immiscible phases.[6] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., TBAB) or a crown ether, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[6][7] This method offers several advantages:

  • Increased Reaction Rates and Yields: By bringing the reactants together, PTC significantly accelerates the reaction.[7]

  • Milder Conditions: It often allows for the use of less harsh bases (like aqueous NaOH) and lower reaction temperatures.[7]

  • Greener Chemistry: It can reduce the need for expensive, anhydrous polar aprotic solvents.[7]

Q4: How do I choose the appropriate base and solvent for my alkylation?

A4: The choice is critical and depends on the pKa of your nucleophile.

  • For C-Alkylation (e.g., of nitriles or active methylene (B1212753) compounds): Strong bases are often required. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is common. For PTC conditions, a 50% aqueous sodium hydroxide (B78521) solution can be highly effective.[7]

  • For N-Alkylation (e.g., of amines or imidazoles): For acidic N-H bonds like in imidazole (B134444), a moderate base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) is often sufficient.[8] For less acidic amines, a stronger base like NaH may be needed.[8]

  • For O-Alkylation (e.g., of phenols or alcohols): Phenols are acidic enough to be deprotonated by mild bases like K₂CO₃ in acetone (B3395972) or DMF.[9] Alcohols typically require a stronger base such as NaH.

  • Solvent Choice: The solvent should dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents like DMF, acetonitrile, and THF are common choices as they effectively solvate cations, leaving the nucleophilic anion more reactive. The choice of solvent can also influence regioselectivity when using ambident nucleophiles.[10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base/Reagents: Moisture contamination has deactivated the base (e.g., NaH) or other reagents.[1][2] 2. Weak Base: The chosen base is not strong enough to deprotonate the nucleophile effectively. 3. Poor Solubility: One of the reactants has low solubility in the chosen solvent.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Select a Stronger Base: Switch to a base with a higher pKa (e.g., from K₂CO₃ to NaH). 3. Change Solvent or Use PTC: Select a solvent that better dissolves all components. Alternatively, employ Phase-Transfer Catalysis (PTC) to overcome solubility issues between phases.[7]
Formation of Elimination Byproduct (3-methylstyrene) 1. Base is too Strong/Hindered: A very strong or sterically hindered base is promoting the E2 elimination pathway over the SN2 substitution.[3] 2. High Temperature: Elevated temperatures favor elimination over substitution.1. Use a Softer, Less Hindered Base: Switch to a base like potassium carbonate or cesium carbonate. 2. Lower the Reaction Temperature: Run the reaction at room temperature or 0 °C if possible.
Dialkylation or Polyalkylation Observed 1. Incorrect Stoichiometry: The alkylating agent (this compound) is in excess or at a 1:1 ratio with a highly reactive nucleophile.[4] 2. High Concentration: The concentration of the alkylating agent is too high, leading to reaction with the product.1. Use Excess Nucleophile: Use a 2-5 fold excess of the nucleophile compared to this compound. 2. Slow Addition: Add the this compound solution slowly via a syringe pump or dropping funnel.
Reaction Stalls / Does Not Go to Completion 1. Insufficient Base: The base is consumed by reaction with acidic protons or adventitious water and is no longer present in a sufficient amount. 2. Product Inhibition: The product or a salt byproduct (e.g., NaBr) may be inhibiting the reaction.1. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.2-1.5 equivalents). 2. Consider PTC: A phase-transfer catalyst can help shuttle the nucleophile to the organic phase and the bromide byproduct to the aqueous phase, preventing inhibition.

Data Presentation

Table 1: Comparison of Phase-Transfer Catalysts for Benzylation

This data is for the benzylation of 2-phenylpropanenitrile (B133222) with benzyl (B1604629) chloride, which serves as a model for C-alkylation reactions with this compound.[7]

CatalystCatalyst TypeReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB) Quaternary Phosphonium Salt692
18-Crown-6 Crown Ether495

Conditions: 2-phenylpropanenitrile (1.0 equiv), benzyl chloride (1.2 equiv), Toluene, 50% aq. NaOH (5.0 equiv), catalyst (0.05 equiv), 60°C.[7]

Experimental Protocols

Protocol 1: General N-Alkylation of Imidazole (Mild Conditions)

This protocol is adapted for this compound from a general procedure for benzyl bromide.[8]

Materials:

  • Imidazole (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Rinse the solid with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield 1-(3-methylbenzyl)-1H-imidazole.

Protocol 2: C-Alkylation using Phase-Transfer Catalysis (High-Yield Conditions)

This protocol is adapted for this compound from a high-yield PTC benzylation procedure.[7]

Materials:

  • Active Methylene Compound (e.g., diethyl malonate) (1.0 equiv)

  • This compound (1.2 equiv)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution (5.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with the active methylene compound and toluene.

  • Add the phase-transfer catalyst (TBAB) to the mixture.

  • Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor by TLC until completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Transfer to a separatory funnel, separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow reagents 1. Combine Nucleophile, Base, and Solvent addition 2. Add this compound (Often Dropwise) reagents->addition reaction 3. Stir at Optimal Temperature (Monitor by TLC/LC-MS) addition->reaction workup 4. Quench Reaction (e.g., with Water/NH4Cl) reaction->workup extraction 5. Extract Product into Organic Solvent workup->extraction purification 6. Dry and Concentrate Organic Layer extraction->purification final_product 7. Purify Product (Chromatography/Distillation) purification->final_product

Caption: A typical experimental workflow for this compound alkylation.

troubleshooting_yield start Low Product Yield q1 Are Conditions Strictly Anhydrous? start->q1 sol1 Dry Glassware, Use Anhydrous Solvents, Run Under Inert Gas q1->sol1 No q2 Is the Base Strong Enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Select a Stronger Base (e.g., NaH instead of K2CO3) q2->sol2 No q3 Are Side Products (e.g., Elimination) Observed? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Lower Temperature, Use a Milder Base, Consider PTC q3->sol3 Yes end_node Further Investigation: Check Reagent Purity, Stoichiometry, Solubility q3->end_node No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

pathways sub Nucleophile (Nu⁻) + this compound sn2 Mono-Alkylated Product sub->sn2 SN2 (Desired) e2 Elimination Product (3-Methylstyrene) sub->e2 E2 (Side Reaction) dialkylation Di-Alkylated Product sn2->dialkylation + 3-Methylbenzyl Br

Caption: Competing reaction pathways in alkylation reactions.

References

Technical Support Center: Reactions of 3-Methylbenzyl Bromide with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 3-methylbenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using this compound with sterically hindered substrates such as bulky amines and phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound with sterically hindered nucleophiles?

When reacting this compound with sterically hindered substrates, the desired SN2 (nucleophilic substitution) reaction can be accompanied by several side reactions. The most prevalent of these are:

  • E2 (Elimination) Reaction: Particularly with sterically bulky bases, the elimination of HBr from this compound can occur, leading to the formation of 3-methylstyrene. This is a significant competing pathway, as the bulky nucleophile may act as a base, abstracting a proton from the benzylic carbon.[1][2]

  • Friedel-Crafts Alkylation: With aromatic substrates, such as phenols, the Lewis acidic conditions that can be generated in situ, or the inherent reactivity of the benzyl (B1604629) bromide, can lead to electrophilic aromatic substitution on the aromatic ring of the substrate (C-alkylation) instead of the desired O-alkylation.[3][4]

  • Over-alkylation (Polyalkylation): Nucleophiles with multiple reactive sites or products that are more nucleophilic than the starting material can undergo further reaction with this compound. For example, primary amines can be di-benzylated, and phenols can be alkylated on the aromatic ring after initial O-alkylation.[4][5]

Q2: Why is the E2 elimination a major concern with sterically hindered bases?

Steric hindrance plays a crucial role in the competition between SN2 and E2 reactions.[6] A bulky nucleophile will have difficulty approaching the electrophilic carbon atom for a backside attack required for the SN2 mechanism.[7][8] Instead, it is sterically more favorable for the bulky nucleophile to act as a base and abstract a less hindered proton from the carbon adjacent to the leaving group (the benzylic carbon), leading to the E2 elimination product.[9][10] The use of bulky bases like potassium tert-butoxide (KOtBu) or triethylamine (B128534) (NEt3) is known to favor elimination.[1]

Q3: How can I minimize the E2 elimination side reaction?

To favor the desired SN2 substitution over E2 elimination, consider the following strategies:

  • Choice of Base: Use a non-bulky, non-nucleophilic base if a base is required to deprotonate the substrate (e.g., for alcohols or phenols). If the nucleophile itself is the base, using a less sterically hindered analogue may be beneficial, although this is often not possible.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can be effective for SN2 reactions.[2]

Q4: What causes C-alkylation in phenol (B47542) reactions, and how can it be prevented?

C-alkylation, a Friedel-Crafts type reaction, occurs on the electron-rich aromatic ring of phenols. This is often catalyzed by Lewis acids, which can be present as impurities or formed in the reaction mixture. To promote the desired O-alkylation, you can:

  • Use a Strong Base: Deprotonating the phenol with a strong base (like NaH) to form the phenoxide increases the nucleophilicity of the oxygen, favoring O-alkylation.[11]

  • Solvent Choice: Using a solvent that can solvate the phenoxide ion effectively can also enhance its reactivity towards O-alkylation.

  • Control of Acidity: Ensure the reaction conditions are not acidic, as this can promote the Friedel-Crafts reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Side Product

Possible Cause: The E2 elimination reaction is competing with the desired SN2 substitution. This is common when using sterically hindered nucleophiles/bases.

Solutions:

StrategyRecommended ActionExpected Outcome
Base Selection If possible, switch to a less sterically hindered base. For example, use sodium hydride or potassium carbonate instead of potassium tert-butoxide for deprotonating alcohols.Increased ratio of SN2 to E2 product.
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C to room temperature).The SN2 pathway is generally favored at lower temperatures.
Solvent Optimization Use a polar aprotic solvent like DMF or acetonitrile (B52724) to favor the SN2 mechanism.Enhanced rate of the desired substitution reaction.

Illustrative Product Distribution (SN2 vs. E2):

BaseSubstrateTemperature (°C)SolventSN2 Product Yield (%)E2 Product Yield (%)
Potassium tert-butoxideHindered Secondary Amine80THF2080
Potassium carbonateHindered Secondary Amine25DMF8515

Note: These are representative values to illustrate the trend.

Issue 2: Formation of Multiple Products in Reactions with Phenols

Possible Cause: Competing C-alkylation (Friedel-Crafts reaction) alongside the desired O-alkylation.

Solutions:

StrategyRecommended ActionExpected Outcome
Substrate Activation Pre-treat the hindered phenol with a strong, non-nucleophilic base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the phenoxide before adding this compound.Significantly favors O-alkylation by increasing the nucleophilicity of the oxygen.
Solvent Selection Use a polar aprotic solvent like DMF to solvate the phenoxide and enhance its reactivity.Improved yield of the O-alkylated product.
Additive Usage The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can accelerate the desired O-alkylation.[12]Increased reaction rate and selectivity for O-alkylation.

Illustrative Product Distribution (O- vs. C-Alkylation):

ConditionsSubstrateO-Alkylation Yield (%)C-Alkylation Yield (%)
No base, high temp.2,6-di-tert-butylphenol1090
NaH, room temp.2,6-di-tert-butylphenol955

Note: These are representative values to illustrate the trend.

Experimental Protocols

Protocol 1: Minimizing Elimination in the N-Alkylation of a Hindered Secondary Amine

This protocol is designed to favor the SN2 reaction of this compound with a sterically hindered secondary amine.

  • Reagents and Materials:

    • Hindered secondary amine

    • This compound

    • Potassium carbonate (K2CO3), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Nitrogen or Argon gas

    • Standard glassware for organic synthesis

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the hindered secondary amine (1.0 eq) and anhydrous DMF. b. Add anhydrous potassium carbonate (1.5 eq). c. Stir the mixture at room temperature for 30 minutes. d. Slowly add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 1 hour. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Protocol 2: Selective O-Alkylation of a Sterically Hindered Phenol

This protocol is optimized for the selective O-alkylation of a sterically hindered phenol using this compound.[11][12]

  • Reagents and Materials:

    • Sterically hindered phenol

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrabutylammonium iodide (TBAI), catalytic amount

    • Tetrahydrofuran (THF), anhydrous

    • Nitrogen or Argon gas

    • Standard glassware for organic synthesis

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered phenol (1.0 eq) and anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases. d. Add a catalytic amount of TBAI (0.05 eq). e. Add this compound (1.2 eq) dropwise to the reaction mixture. f. Monitor the reaction by TLC or LC-MS. Gentle heating may be required for very hindered substrates. g. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. h. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. i. Purify the product by column chromatography.

Visualizations

sn2_vs_e2_troubleshooting start Low Yield of Desired Product? check_side_product Alkene (Elimination Product) Detected? start->check_side_product Yes happy_path Reaction Successful start->happy_path No reduce_temp Reduce Reaction Temperature check_side_product->reduce_temp Yes use_less_bulky_base Use a Less Bulky Base check_side_product->use_less_bulky_base Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF) check_side_product->change_solvent Yes other_issue Investigate Other Issues (e.g., starting material purity, reaction time) check_side_product->other_issue No solution Increased Yield of SN2 Product reduce_temp->solution use_less_bulky_base->solution change_solvent->solution

Caption: Troubleshooting workflow for low yield due to E2 elimination.

o_vs_c_alkylation_workflow cluster_conditions Reaction Conditions cluster_products Major Products start Reaction of this compound with Hindered Phenol acidic Acidic Conditions or High Temperature start->acidic basic Basic Conditions (e.g., NaH) Room Temperature start->basic c_alkylation C-Alkylation (Friedel-Crafts) acidic->c_alkylation Favors o_alkylation O-Alkylation (Desired Product) basic->o_alkylation Favors

Caption: Influence of reaction conditions on O- vs. C-alkylation of phenols.

References

Technical Support Center: Purification of Crude 3-Methylbenzyl Bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying crude 3-methylbenzyl bromide via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh). However, benzyl (B1604629) bromides can sometimes be sensitive to the acidic nature of silica gel, which may lead to decomposition.[1][2][3] If you observe degradation, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation between this compound and any impurities. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate.[1] Use Thin Layer Chromatography (TLC) to test various solvent ratios. For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4.[1][4]

Q3: My crude product is not dissolving in the chosen mobile phase. What should I do?

A3: If your crude product has poor solubility in the eluent, you can use a "dry loading" technique.[5] Dissolve your crude mixture in a suitable solvent (like dichloromethane), add silica gel to this solution, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Q4: Can this compound decompose on the silica gel column?

A4: Yes, benzyl bromides can be labile and may decompose on acidic silica gel.[2] Signs of decomposition include streaking on the TLC plate and a lower-than-expected yield of the purified product.[3][4] To mitigate this, you can deactivate the silica gel by preparing a slurry in your eluent containing a small amount of a base, such as triethylamine (B128534) (~1% v/v), or use a different stationary phase like neutral alumina.[2]

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound contains a benzene (B151609) ring, it can be easily visualized under a UV lamp (at 254 nm).[6] Alternatively, you can use staining agents like potassium permanganate (B83412) or iodine vapor.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor resolution.[1] 2. Column Overloading: Too much crude material has been loaded onto the column.[1][7] 3. Improper Column Packing: The column was not packed uniformly, leading to channeling.[8][9]1. Optimize Solvent System: Use TLC to test various solvent systems to achieve a baseline separation and an Rf of 0.2-0.4 for the product.[1] 2. Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule is 1g of crude material per 20-100g of silica gel. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5][8]
Product Elutes with Streaking or Tailing 1. Compound Decomposition: The product is degrading on the silica gel.[2][4] 2. Sample Insolubility: The compound is not fully soluble in the mobile phase as it moves through the column.[4] 3. Concentrated Sample: The sample loaded onto the column was too concentrated.1. Deactivate Silica Gel: Add ~1% triethylamine to your eluent or use neutral alumina.[2] 2. Adjust Solvent System: Choose a mobile phase in which your compound is more soluble.[4] 3. Dilute Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[5]
Product is Not Eluting from the Column 1. Incorrect Solvent System: The mobile phase is not polar enough to elute the compound. 2. Compound Decomposition: The product has decomposed on the column and is now a very polar baseline material.[4] 3. Compound Precipitation: The compound may have crystallized on the column, blocking the flow.[4][7]1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Test for Stability: Perform a 2D TLC or spot the compound on a TLC plate and let it sit for a while before eluting to check for stability on silica.[4] 3. Pre-purify Sample: If the crude mixture is prone to crystallization, try a preliminary purification step or use a wider column.[4]
Low Recovery of Purified Product 1. Compound Decomposition: A significant portion of the product degraded during chromatography.[3] 2. Incomplete Elution: The column was not flushed with a sufficiently polar solvent at the end to elute all the product.[8] 3. Fractions are too Dilute: The product did come off the column, but in many fractions at a low concentration.[4]1. Use Deactivated Silica/Alumina: Minimize decomposition by using a less acidic stationary phase.[2] 2. Flush the Column: After collecting the main product fractions, flush the column with a more polar solvent to ensure all material has eluted. 3. Combine and Concentrate: Combine and concentrate the fractions you expect to contain your product before concluding it is not present.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of a crude product from a this compound synthesis.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized column.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 95:5).

  • Swirl the slurry to remove air bubbles.

  • With the stopcock closed, pour the slurry into the column.

  • Gently tap the column to ensure even packing and allow the silica to settle.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Drain the excess solvent until the solvent level just touches the top of the sand layer. Do not let the column run dry.

2. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound product in a minimum amount of the mobile phase or a volatile solvent like dichloromethane.[5] Carefully add the solution to the top of the silica gel using a pipette.[5]

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness.[5] Carefully add the resulting powder to the top of the packed column.[5]

  • Add a protective layer of sand on top of the sample.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Apply gentle pressure to the top of the column (using a pipette bulb or compressed air) to maintain a steady flow rate.

  • The flow rate should be such that individual drops are distinguishable.

4. Monitoring the Separation:

  • Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Once the desired product starts to elute, collect the fractions containing it.

  • After the main product has been collected, you may want to increase the polarity of the eluent to flush out any remaining compounds.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Representative Solvent Systems and Rf Values
Solvent System (v/v)Typical Rf of this compoundNotes
Hexane / Ethyl Acetate (95:5)0.3 - 0.5A good starting point for many benzyl bromides.
Petroleum Ether / Dichloromethane (80:20)0.4 - 0.6Useful if impurities are very non-polar.
Toluene / Hexane (50:50)0.2 - 0.4Can provide different selectivity compared to ester-based systems.
Hexane> 0.8Likely too non-polar; product will elute too quickly.
Hexane / Ethyl Acetate (80:20)0.6 - 0.8May be too polar if impurities are of similar polarity.
Note: These are representative values. Actual Rf values must be determined experimentally using TLC for your specific crude product mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Min. Solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_separation cluster_elution cluster_recovery start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution Product Not Eluting? start->no_elution low_recovery Low Recovery? start->low_recovery cause_sep Cause: - Wrong Solvent System - Column Overload poor_sep->cause_sep sol_sep Solution: - Optimize Eluent via TLC - Reduce Sample Load cause_sep->sol_sep cause_elution Cause: - Eluent too Non-polar - On-column Decomposition no_elution->cause_elution sol_elution Solution: - Increase Eluent Polarity - Check Stability (2D TLC) cause_elution->sol_elution cause_recovery Cause: - Decomposition - Incomplete Elution low_recovery->cause_recovery sol_recovery Solution: - Use Deactivated Silica - Flush Column Post-run cause_recovery->sol_recovery

Caption: Troubleshooting decision tree for common purification issues.

References

Removing unreacted 3-Methylbenzyl bromide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for the removal of unreacted 3-methylbenzyl bromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound, also known as α-bromo-m-xylene, is a halogenated organic compound commonly used as an alkylating agent in organic synthesis to introduce the 3-methylbenzyl group.[1][2] It is a colorless to pale yellow liquid with a strong, aromatic odor.[1] It is crucial to understand its physical properties for effective removal.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 620-13-3[3]
Molecular Formula C₈H₉Br[1][4]
Molecular Weight 185.06 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 211.5 °C at 760 mmHg[1]; 185 °C at 340 mmHg[3]
Density 1.37 g/mL at 25 °C[3]
Solubility Slightly soluble in water[1]; Soluble in many organic solvents.
Flash Point 82 °C (179.6 °F) - closed cup

Q2: Why is it necessary to remove unreacted this compound?

A2: Complete removal of unreacted this compound is critical for several reasons:

  • Product Purity: Its presence is an impurity that can affect the yield, purity, and crystallographic properties of the final product.

  • Downstream Reactions: As a reactive alkylating agent, it can interfere with subsequent synthetic steps.[1]

  • Toxicity: Benzyl halides are lachrymators and are irritating to the skin, eyes, and respiratory system, making their removal a safety priority.[1][5]

Q3: Which removal method is most suitable for my experiment?

A3: The choice of method depends on the properties of your desired product, the reaction scale, and the available equipment. See the decision workflow diagram and the comparison table below for guidance. Generally, if your product has a significantly different polarity, chromatography is effective.[6] If your product is stable at high temperatures, distillation can be used.[6] For a quick and efficient method, chemical quenching to a water-soluble salt followed by extraction is often preferred.[6][7][8]

Q4: How can I monitor the removal of this compound?

A4: The removal process can be monitored using Thin Layer Chromatography (TLC). This compound is UV active.[6] By spotting the crude reaction mixture and the purified fractions on a TLC plate and visualizing under a UV lamp, you can track its disappearance. Gas Chromatography (GC) can also be used for more quantitative analysis of residual levels in the final product.[9]

Method Selection and Troubleshooting

Use the following workflow to select an appropriate purification strategy.

G Diagram 1: Decision Workflow for Purification cluster_start cluster_product_state cluster_solid_methods Solid Product cluster_liquid_methods Liquid/Oil Product start Reaction Mixture (Product + Unreacted 3-MBB) product_state Is the desired product a solid? start->product_state solid_method Crystallization or Trituration product_state->solid_method Yes polarity_diff Is there a significant polarity difference? product_state->polarity_diff No solid_outcome Pure Solid Product solid_method->solid_outcome chromatography Flash Column Chromatography polarity_diff->chromatography Yes distill_check Is product thermally stable & high-boiling? polarity_diff->distill_check No liquid_outcome Pure Liquid Product chromatography->liquid_outcome quench Chemical Quench + Extraction quench->liquid_outcome distill_check->quench No distillation Vacuum Distillation distill_check->distillation Yes distillation->liquid_outcome

Caption: Decision workflow for selecting a purification method.

Table 2: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
Chemical Quench Convert 3-MBB into a highly polar, water-soluble salt.Fast, efficient, and avoids chromatography.[6][7]Requires a subsequent extraction; quencher might react with the product.Removing large excesses of 3-MBB when the product is not amine-reactive.
Aqueous Extraction Partitioning the mixture between water and an immiscible organic solvent.Removes water-soluble byproducts.Inefficient for removing 3-MBB alone due to its low water solubility.[1]A standard work-up step, often after quenching.[10]
Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica).High resolution; can separate compounds with similar boiling points.Can be time-consuming and requires significant solvent volumes.Products with a different polarity than 3-MBB.[6]
Distillation Separation based on differences in boiling points.Effective for large-scale purifications.Requires the product to be thermally stable and have a significantly different boiling point from 3-MBB.[6]High-boiling, thermally stable products.
Crystallization Purification of a solid product from a solution.Can yield very high purity material.Only applicable if the desired product is a solid; some product loss in the mother liquor.[7][11]Solid products with good crystallization properties.

Troubleshooting Guides

Chemical Quenching & Extraction
  • Problem: The this compound is still present in my organic layer after quenching with an amine (e.g., triethylamine) and washing with water.

    • Possible Cause 1: Insufficient quenching agent. The stoichiometry of the reaction requires at least one equivalent of the amine for each equivalent of excess this compound.

    • Solution 1: Add more quenching agent to the reaction mixture and stir for an additional 30-60 minutes before proceeding with the extraction.

    • Possible Cause 2: Incomplete reaction. The formation of the quaternary ammonium (B1175870) salt may be slow.

    • Solution 2: Gently heat the reaction mixture (e.g., to 40-50 °C) after adding the quenching agent to ensure the reaction goes to completion.[6] Monitor by TLC.

    • Possible Cause 3: Insufficient washing. The resulting ammonium salt may have some solubility in the organic layer.

    • Solution 3: Perform multiple washes with water or brine (saturated NaCl solution) to fully extract the salt into the aqueous layer.[10]

Flash Column Chromatography
  • Problem: I cannot separate my product from this compound on the column; the spots are too close on TLC.[12]

    • Possible Cause 1: Inappropriate solvent system. The eluent may be too polar or not polar enough to achieve separation.

    • Solution 1: Systematically screen different solvent systems for TLC. Try mixtures of hexanes (or heptane) and ethyl acetate (B1210297), or dichloromethane (B109758) and hexanes.[6] The goal is to find a system where the Rf values are sufficiently different (ΔRf > 0.2).

    • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column, causing bands to broaden and overlap.

    • Solution 2: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight.

  • Problem: My product is co-eluting with a non-UV active impurity.

    • Possible Cause: The impurity may be a byproduct of the reaction.

    • Solution: Use a TLC stain (e.g., potassium permanganate, vanillin) to visualize all spots.[12] This will help you identify the fractions containing only your desired product.

Experimental Protocols

Protocol 1: Quenching with Triethylamine (B128534) (Et₃N)

This protocol describes converting residual this compound into a water-soluble quaternary ammonium salt, which is then removed by extraction.[6][7][8]

  • Cool the Reaction: After the primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add triethylamine (1.5 equivalents relative to the initial excess of this compound) to the stirring reaction mixture.

  • Quench Reaction: Stir the mixture at room temperature for 1-2 hours. Gentle warming to 40 °C can accelerate the process. Monitor the disappearance of the this compound spot by TLC.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous NaCl (brine) (1 x volume of organic layer)

  • Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, free of this compound.

G Diagram 2: Workflow for Chemical Quenching A Completed Reaction Mixture (Product + excess 3-MBB) B Add Triethylamine (Et₃N) Stir for 1-2 hours A->B C Formation of Water-Soluble Benzyltriethylammonium Bromide Salt B->C D Dilute with Organic Solvent (e.g., Ethyl Acetate) C->D E Aqueous Work-up (Wash with Water/Brine) D->E F Separate Layers E->F G Organic Layer: Product in Solvent F->G H Aqueous Layer: Quaternary Salt + Byproducts F->H I Dry & Concentrate Organic Layer G->I J Purified Product I->J

Caption: General experimental workflow for quenching excess 3-MBB.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable when the product and this compound have different polarities.

  • Prepare the Sample: Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid. If it's an oil, dissolve it in a minimal amount of the chromatography eluent or dichloromethane. If it's a solid, it can be dissolved similarly or adsorbed onto a small amount of silica gel (dry loading).

  • Pack the Column: Prepare a silica gel column using the predetermined eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure the column is packed uniformly without air bubbles.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute: Add the eluent to the top of the column and apply positive pressure. Begin collecting fractions. This compound is relatively non-polar and will typically elute quickly with non-polar eluents like hexanes/ethyl acetate mixtures.[6]

  • Monitor Fractions: Analyze the collected fractions by TLC, visualizing with a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product (and are free of this compound). Remove the solvent under reduced pressure to obtain the purified product.

G Diagram 3: Workflow for Flash Column Chromatography A Concentrate Crude Reaction Mixture B Prepare Sample (Dissolve in min. solvent or dry load) A->B D Load Sample onto Column B->D C Pack Silica Gel Column with Eluent C->D E Elute with Solvent System & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I Isolated Pure Product H->I

Caption: General experimental workflow for purification via chromatography.

References

Troubleshooting low conversion in 3-Methylbenzyl bromide substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylbenzyl bromide substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound has a low conversion rate. What are the common causes?

Low conversion in substitution reactions involving this compound can stem from several factors. Primarily, the issue may lie with the stability of the starting material, the choice of reaction conditions which dictate the reaction mechanism (SN1 vs. SN2), or the purity of your reagents. This compound can be susceptible to hydrolysis, so ensuring anhydrous conditions is crucial.[1] Additionally, the nucleophile's strength and the solvent's properties play a significant role in the reaction's efficiency.[2][3]

Q2: What are the typical side products I should look out for, and how can I minimize them?

Common side products in this compound substitution reactions include:

  • 3-Methylbenzyl alcohol: This is a result of hydrolysis of the starting material. To minimize its formation, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Elimination products: While less common for benzylic halides, using a strong, sterically hindered base can promote elimination reactions, leading to the formation of vinyl-aromatic compounds.[5][6][7] Using a less basic nucleophile or milder reaction conditions can mitigate this.

  • Over-alkylation: When using amine nucleophiles, the product can be more nucleophilic than the starting amine, leading to the formation of di- and tri-substituted products.[8] The Gabriel synthesis is a method to form primary amines while avoiding over-alkylation.[8][9][10][11]

Q3: How do I choose the right solvent for my reaction?

The choice of solvent is critical as it influences the reaction pathway.[2][3]

  • For SN2 reactions , which are favored by strong nucleophiles, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are ideal. These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[2][3]

  • For SN1 reactions , which proceed through a carbocation intermediate and are favored by weak nucleophiles, polar protic solvents like water, ethanol (B145695), or methanol (B129727) are preferred. These solvents can stabilize the carbocation intermediate through hydrogen bonding.[2][3]

Since this compound is a primary benzylic halide, SN2 reactions are generally favored.

Q4: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the reaction temperature generally accelerates the reaction. However, be cautious as higher temperatures can also promote side reactions like elimination.

  • Nucleophile Concentration: For SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. Increasing the concentration of the nucleophile can speed up the reaction.[3]

  • Leaving Group: Bromide is a good leaving group. However, for even faster reactions, you could consider converting the corresponding alcohol to a tosylate, which is an excellent leaving group.[12]

  • Solvent: As mentioned in Q3, using a polar aprotic solvent for SN2 reactions can significantly increase the rate.

Q5: I am trying to perform a Williamson ether synthesis with this compound and a secondary or tertiary alcohol, but the yield is poor. Why is this?

The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance.[12][13] While this compound is a primary halide and thus suitable, using a sterically hindered alkoxide (from a secondary or tertiary alcohol) can significantly slow down the reaction. The alkoxide, being a strong base, may instead promote elimination. For the synthesis of ethers with significant steric hindrance, alternative methods may be more suitable.[12]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of benzyl (B1604629) azide (B81097) from benzyl bromide, a reaction analogous to substitutions with this compound. This data illustrates how changes in reaction parameters can affect the outcome.

Benzyl Bromide (mmol)Sodium Azide (mmol)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
55.055.0DMSORoom TemperatureOvernight94[14]
5841169DMSORoom Temperature599[14]
16.8425.26DMSOAmbientOvernight73[14][15]
3.06.0DMFRoom Temperature12Up to 99%[14]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylbenzyl Azide (Adapted from Benzyl Azide Synthesis)

This protocol describes the reaction of this compound with sodium azide to yield the corresponding azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly add water to quench the reaction (Note: this may be exothermic).

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[14][15]

Protocol 2: Gabriel Synthesis of 3-Methylbenzylamine (General Procedure)

This method is used to synthesize primary amines and prevent over-alkylation.

Materials:

Procedure:

  • Dissolve potassium phthalimide (1.0 eq.) in DMF in a round-bottom flask.

  • Add this compound (1.0 eq.) to the solution.

  • Heat the mixture and stir for several hours. Monitor by TLC.

  • After cooling, add hydrazine in ethanol to the reaction mixture and reflux.

  • The phthalhydrazide (B32825) precipitate can be removed by filtration.

  • The filtrate is then acidified with HCl and unwanted side-products are extracted.

  • The aqueous layer is made basic with NaOH to liberate the primary amine, which is then extracted with an organic solvent.[8][9][10][11]

Visualizations

Substitution_Pathways cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Less Favored) 3-Methylbenzyl_Bromide 3-Methylbenzyl_Bromide Transition_State [Nu---C---Br]‡ 3-Methylbenzyl_Bromide->Transition_State Strong Nucleophile Polar Aprotic Solvent Product_SN2 Substituted Product (Inversion of Stereochemistry) Transition_State->Product_SN2 Start_SN1 This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Start_SN1->Carbocation Slow, Rate-determining Product_SN1 Substituted Product (Racemic Mixture) Carbocation->Product_SN1 Weak Nucleophile Polar Protic Solvent

Caption: Competing SN1 and SN2 pathways for this compound substitution.

Troubleshooting_Workflow Start Low Conversion in Substitution Reaction Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions If pure Analyze_Side_Products Analyze for Side Products (TLC, GC-MS, NMR) Check_Conditions->Analyze_Side_Products Optimize_Solvent Optimize Solvent (e.g., switch to DMSO/DMF) Analyze_Side_Products->Optimize_Solvent If hydrolysis or slow reaction Optimize_Nucleophile Optimize Nucleophile (Concentration, Strength) Analyze_Side_Products->Optimize_Nucleophile If slow reaction Optimize_Temp Optimize Temperature Analyze_Side_Products->Optimize_Temp If slow reaction or elimination

References

Optimizing base and solvent conditions for 3-Methylbenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzyl bromide. The following information is designed to help optimize reaction conditions, troubleshoot common issues, and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis

Q: I am getting a low yield of my desired ether product when reacting this compound with an alcohol under basic conditions. What are the potential causes and how can I improve the yield?

A: Low yields in Williamson ether synthesis are a common issue and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Sub-optimal Base Selection: The choice of base is critical for efficient deprotonation of the alcohol to form the nucleophilic alkoxide.

    • Weak Bases: If the base is not strong enough to fully deprotonate the alcohol, the concentration of the reactive nucleophile will be low, leading to a slow or incomplete reaction. For simple primary or secondary alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often effective.[1][2][3]

    • Sterically Hindered Bases: While strong, bulky bases like potassium tert-butoxide (t-BuOK) are excellent for promoting elimination reactions, they can be poor choices for SN2 reactions where steric hindrance around the nucleophile can slow down the desired substitution.[4][5]

  • Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions.

    • Protic Solvents: Polar protic solvents such as water, ethanol, or methanol (B129727) can solvate the alkoxide nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its reactivity and slows down the rate of the SN2 reaction.[1]

    • Optimal Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are ideal for Williamson ether synthesis.[6] These solvents solvate the counter-ion of the base (e.g., Na+) but leave the alkoxide nucleophile relatively "naked" and highly reactive.

  • Competing Elimination (E2) Reaction: this compound is a primary benzylic halide and is prone to SN2 reactions. However, under strongly basic conditions, a competing E2 elimination reaction can occur, leading to the formation of 3-methylstyrene (B89682) as a byproduct. This is more likely with secondary and tertiary alkyl halides but can be a factor with primary halides if a sterically hindered or very strong base is used at elevated temperatures.[4][7] To minimize this, use a non-hindered, strong base and maintain the lowest effective reaction temperature.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture. Any water present will react with the strong base, quenching it and reducing the amount available to deprotonate the alcohol. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

Issue 2: Formation of Side Products

Q: Besides my desired ether, I am observing other spots on my TLC plate. What are the likely side products and how can I avoid their formation?

A: The formation of side products is a common challenge. Here are some of the most probable side products and strategies to mitigate their formation:

  • Elimination Product (3-Methylstyrene): As mentioned above, the E2 elimination product can form, especially with strong, hindered bases and high temperatures.

    • Solution: Use a strong, non-hindered base like NaH. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[4]

  • Hydrolysis Product (3-Methylbenzyl alcohol): If there is any water in the reaction mixture, this compound can undergo hydrolysis to form 3-methylbenzyl alcohol.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[1]

  • Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile. For example, if DMF is used at high temperatures, it can decompose to dimethylamine, which can then react with the this compound.

    • Solution: Use the minimum effective temperature for the reaction and choose a solvent that is less likely to participate in side reactions.

Issue 3: Reaction Fails to Go to Completion

Q: My reaction seems to stall and I am left with a significant amount of unreacted this compound. What could be the reason?

A: An incomplete reaction can be frustrating. Here are some common culprits:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base relative to the alcohol. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.[8]

  • Poor Quality Reagents: The purity of your this compound, alcohol, and base is important. Impurities can inhibit the reaction. This compound itself can degrade over time, so using a freshly purified or new bottle is recommended.

  • Low Reaction Temperature or Insufficient Time: Some reactions require more thermal energy or longer reaction times to proceed to completion.

    • Solution: Monitor the reaction progress by TLC. If the reaction is proceeding slowly, you can try incrementally increasing the temperature. Be mindful that higher temperatures can also promote side reactions.[6] Alternatively, simply allowing the reaction to stir for a longer period may be sufficient.

Data Presentation

The following tables provide representative quantitative data for nucleophilic substitution reactions of benzyl (B1604629) halides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on the Yield of Benzyl Azide (B81097) Synthesis

Benzyl Bromide (mmol)Sodium Azide (mmol)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
55.055.0DMSORoom TemperatureOvernight94[9]
5841169DMSORoom Temperature599[9]
16.8425.26DMSOAmbientOvernight73[8]
3.06.0DMFRoom Temperature12Up to 99%[9]

Table 2: Comparison of Cyanating Agents and Conditions for Benzyl Halides

Alkyl HalideCyanating AgentSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideThallous CyanideAcetonitrile25195
Benzyl chlorideSodium CyanideEthanol/WaterReflux0.5-0.7580-90

Note: Data for this table is sourced from established organic chemistry literature and comparative studies on cyanating agents.[10]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of a 3-Methylbenzyl Ether

This protocol describes a general method for the synthesis of a 3-methylbenzyl ether from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Methylbenzyl Azide

This protocol is adapted from a procedure for the synthesis of benzyl azide and can be applied to this compound.[8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Add sodium azide (1.5 equivalents) as a solid and stir the reaction mixture at room temperature overnight.

  • Slowly add deionized water to the reaction mixture (the reaction may be exothermic).

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-methylbenzyl azide.

Visualizations

experimental_workflow start Start: Williamson Ether Synthesis prep Prepare Anhydrous Alcohol/Solvent Solution start->prep base_add Add Base (e.g., NaH) at 0°C prep->base_add alkoxide Alkoxide Formation (Stir at RT) base_add->alkoxide bromide_add Add this compound at 0°C alkoxide->bromide_add reaction Reaction at RT (Monitor by TLC) bromide_add->reaction workup Aqueous Workup and Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Ether Product purify->product

Caption: Experimental workflow for a typical Williamson ether synthesis.

reaction_pathways substrate This compound sub_product Substitution Product (Ether) SN2 Pathway substrate->sub_product Favored with good nucleophiles and polar aprotic solvents elim_product Elimination Product (Alkene) E2 Pathway substrate->elim_product Competes with strong, hindered bases and higher temperatures nucleophile Nucleophile (e.g., RO⁻) nucleophile->sub_product base Strong, Hindered Base base->elim_product

Caption: Competing SN2 and E2 reaction pathways for this compound.

References

Formation of byproducts in the synthesis of 3-Methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the free-radical bromination of m-xylene (B151644).[1] This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions (e.g., UV light).[1] The use of NBS is crucial as it maintains a low concentration of elemental bromine, which favors the desired benzylic bromination over electrophilic substitution on the aromatic ring.[2][3]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts in the synthesis of this compound are typically:

  • Dibrominated xylenes (B1142099): These can be a result of over-bromination. The most common dibrominated byproduct is α,α'-dibromo-m-xylene, where both methyl groups have been brominated. Ring-brominated dibromo-m-xylenes can also form.

  • Ring-brominated isomers: Electrophilic aromatic substitution can lead to the formation of brominated m-xylene isomers, such as 4-bromo-1,3-dimethylbenzene.[4]

  • Unreacted m-xylene: Incomplete conversion will result in the presence of the starting material in the product mixture.

  • Succinimide (B58015): This is a byproduct from the N-bromosuccinimide (NBS) reagent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (m-xylene) and the formation of the product (this compound) and byproducts.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the solid succinimide byproduct is filtered off. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining HBr or acidic impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The crude product is often purified by vacuum distillation to separate the this compound from less volatile byproducts like dibrominated compounds and more volatile components like unreacted m-xylene.

  • Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel can be employed to separate the desired product from closely related impurities.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Inactive Radical Initiator Use a fresh batch of radical initiator (AIBN or BPO). Ensure it has been stored correctly, away from light and heat.
Insufficient Initiation If using photochemical initiation, ensure the lamp is of the appropriate wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate for the chosen initiator's half-life.
Presence of Radical Inhibitors Impurities in the solvent or starting materials, or the presence of oxygen, can quench the radical chain reaction. Degas the solvent prior to use by bubbling an inert gas like nitrogen or argon through it.
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction stalls, a small additional portion of the radical initiator can be added.

Problem 2: High Levels of Dibrominated Byproducts

Possible Cause Suggested Solution
Excess of NBS Use a stoichiometric amount or a slight excess of m-xylene relative to NBS. A common molar ratio is 1:1 to 1.1:1 (m-xylene:NBS).
High Reaction Temperature Elevated temperatures can increase the rate of the second bromination. Conduct the reaction at the lowest effective temperature for the chosen initiator.
Prolonged Reaction Time Over-extending the reaction time after the consumption of the starting material can lead to further bromination of the product. Stop the reaction once the m-xylene is consumed, as determined by TLC or GC.

Problem 3: Significant Formation of Ring-Brominated Byproducts

Possible Cause Suggested Solution
Use of Elemental Bromine Ensure that N-bromosuccinimide (NBS) is used as the brominating agent, as it maintains a low concentration of Br₂, favoring radical substitution.
Acidic Conditions The presence of strong acids can promote electrophilic aromatic substitution. Ensure the reaction is carried out under non-acidic conditions. If necessary, a non-reactive acid scavenger can be added.

Experimental Protocols

Synthesis of this compound using NBS

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • m-Xylene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile, cyclohexane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-xylene in the chosen solvent.

  • Add N-bromosuccinimide (NBS) and the radical initiator (AIBN or BPO).

  • Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a suitable lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.

  • Filter off the succinimide and wash the solid with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data on Byproduct Formation

The following table summarizes hypothetical data on how reaction conditions can influence the product distribution. Actual results may vary.

Molar Ratio (m-xylene:NBS) Initiator Reaction Time (h) This compound (%) α,α'-Dibromo-m-xylene (%) Unreacted m-xylene (%)
1:1AIBN285510
1:1.2AIBN280155
1.2:1AIBN29028
1:1BPO382612

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway m-Xylene m-Xylene 3-Methylbenzyl_Radical 3-Methylbenzyl_Radical m-Xylene->3-Methylbenzyl_Radical NBS, Initiator - HBr, Succinimide 3-Methylbenzyl_Bromide 3-Methylbenzyl_Bromide 3-Methylbenzyl_Radical->3-Methylbenzyl_Bromide Br• alpha_alpha_dibromo α,α'-Dibromo-m-xylene 3-Methylbenzyl_Bromide->alpha_alpha_dibromo NBS, Initiator (Over-bromination)

Caption: Free-radical bromination of m-xylene to form this compound and a potential byproduct.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants m-Xylene, NBS, Initiator in Solvent Reflux Heat / UV light (1-3 hours) Reactants->Reflux Cooling Cool and Filter (Remove Succinimide) Reflux->Cooling Washing Wash with H₂O and NaHCO₃ Cooling->Washing Drying Dry with MgSO₄ and Filter Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Analysis GC-MS / NMR Analysis Distillation->Analysis Troubleshooting_Logic Start Low Yield of This compound Check_Initiator Is the radical initiator fresh? Start->Check_Initiator Replace_Initiator Replace initiator Check_Initiator->Replace_Initiator No Check_Initiation Is the initiation method adequate? Check_Initiator->Check_Initiation Yes Replace_Initiator->Check_Initiation Increase_Temp_Light Increase temperature or light intensity Check_Initiation->Increase_Temp_Light No Check_Inhibitors Are there radical inhibitors present? Check_Initiation->Check_Inhibitors Yes Increase_Temp_Light->Check_Inhibitors Degas_Solvent Degas solvent and use pure reagents Check_Inhibitors->Degas_Solvent Yes Monitor_Reaction Monitor reaction to completion Check_Inhibitors->Monitor_Reaction No Degas_Solvent->Monitor_Reaction

References

Technical Support Center: 3-Methylbenzyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Methylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during alkylation reactions, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a common problem with this compound?

A1: Over-alkylation is a common side reaction in which the desired mono-alkylated product reacts further with the alkylating agent, this compound, to form di- or even poly-alkylated products. This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards the electrophilic this compound.[1][2][3] This can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.[1][4]

Q2: What are the key factors that influence the extent of over-alkylation?

A2: Several factors can influence the selectivity of the alkylation reaction and the extent of over-alkylation. These include:

  • Stoichiometry: The molar ratio of the amine to this compound is a critical parameter.[5]

  • Reaction Temperature: Higher temperatures can sometimes favor over-alkylation.[6]

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF and DMSO are often used.[5][6]

  • Base: The type and amount of base used can affect the deprotonation of the amine and the overall reaction kinetics.[5][6]

  • Reaction Time: Prolonged reaction times can increase the likelihood of over-alkylation.[6]

Q3: How can I monitor the progress of my reaction to avoid over-alkylation?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the desired product, you can track the consumption of the starting amine and the formation of the mono- and di-alkylated products. It is crucial to quench the reaction once the starting material is consumed to prevent further alkylation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of di-alkylated product. The product amine is more nucleophilic than the starting amine.- Use a large excess of the primary amine (5-10 equivalents). This ensures the this compound is more likely to react with the starting amine. - Slowly add the this compound to the reaction mixture to maintain a low concentration of the alkylating agent.
Low yield of the desired mono-alkylated product. Incomplete reaction or significant side product formation.- Ensure all reagents are pure and solvents are anhydrous, as water can hydrolyze the benzyl (B1604629) bromide.[5] - Optimize the reaction temperature. Starting at a lower temperature (e.g., 0 °C or room temperature) can favor mono-alkylation.[6] - Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective for SN2 reactions.[5]
Formation of quaternary ammonium (B1175870) salts. The tertiary amine product continues to react with this compound.This is more likely if a tertiary amine is the desired product and an excess of this compound is used. Carefully control the stoichiometry to use a slight excess of the amine.
Reaction is sluggish or does not proceed. Insufficiently reactive nucleophile or poor reaction conditions.- Use a stronger, non-hindered base to ensure complete deprotonation of the amine.[6] - Consider a more polar solvent to improve the solubility of the amine salt.[6] - Gently heating the reaction may be necessary, but monitor closely for over-alkylation.

Experimental Protocols

Protocol 1: Mono-alkylation of a Primary Amine using Excess Amine

This protocol aims to minimize over-alkylation by using a large excess of the primary amine.

Materials:

  • Primary amine

  • This compound

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Mild inorganic base (e.g., K₂CO₃ or NaHCO₃)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (5-10 equivalents) and the base (2-3 equivalents) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture dropwise over 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the this compound is consumed (as indicated by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired mono-alkylated amine.

Data Presentation

The following table summarizes typical reaction conditions and their impact on the selectivity of mono-alkylation versus di-alkylation. The data is illustrative and may need to be optimized for specific substrates.

Amine:Bromide RatioBase (equiv.)SolventTemperature (°C)Reaction Time (h)Mono-alkylation:Di-alkylation Ratio (approx.)
1:1.1K₂CO₃ (1.5)Acetonitrile5063:1
5:1K₂CO₃ (2.0)AcetonitrileRoom Temp1210:1
10:1NaHCO₃ (3.0)DMF0 to Room Temp24>20:1

Visualizations

Reaction Pathway

The following diagram illustrates the competing reaction pathways of mono-alkylation and over-alkylation.

AlkylationPathways cluster_reactants Reactants cluster_products Products PrimaryAmine Primary Amine (R-NH2) MonoAlkylated Mono-alkylated Product (Secondary Amine) PrimaryAmine->MonoAlkylated + Benzyl Bromide (Desired Reaction) BenzylBromide This compound DiAlkylated Di-alkylated Product (Tertiary Amine) MonoAlkylated->DiAlkylated + Benzyl Bromide (Over-alkylation)

Caption: Competing pathways for mono- and di-alkylation.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing issues with over-alkylation.

TroubleshootingWorkflow Start Start: Alkylation Reaction CheckTLC Monitor by TLC: Observe Product Distribution Start->CheckTLC OverAlkylation Significant Over-alkylation? CheckTLC->OverAlkylation IncreaseAmine Increase Excess of Primary Amine OverAlkylation->IncreaseAmine Yes GoodSelectivity Good Selectivity: Proceed to Workup OverAlkylation->GoodSelectivity No SlowAddition Slowly Add This compound IncreaseAmine->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp ReRun Re-run Reaction LowerTemp->ReRun ReRun->CheckTLC

References

Technical Support Center: Monitoring 3-Methylbenzyl Bromide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-methylbenzyl bromide using thin-layer chromatography (TLC).

Experimental Protocols

A detailed methodology for monitoring a typical nucleophilic substitution reaction of this compound is provided below.

Protocol: Monitoring the Reaction of this compound with a Nucleophile (e.g., an alcohol)

  • Reaction Setup: In a clean, dry flask, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., sodium hydride, 1.1 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 15-30 minutes. To this, add this compound (1.05 eq.) dropwise.

  • TLC Plate Preparation:

    • Use a silica (B1680970) gel-coated TLC plate (e.g., Silica Gel 60 F254).

    • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline for:

      • SM (Starting Material): A solution of this compound.

      • C (Co-spot): A combined spot of the starting material and the reaction mixture.

      • R (Reaction): The reaction mixture.

  • Spotting the TLC Plate:

    • Prepare a dilute solution of the this compound starting material in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Dip a capillary tube into the starting material solution and gently touch it to the "SM" lane on the baseline. Keep the spot small and concentrated.

    • Carefully withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the reaction mixture onto the "R" lane.

    • For the "C" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

  • Developing the TLC Plate:

    • Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a suitable eluent system. A common starting point is a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). This compound and many of its aromatic products are UV-active and will appear as dark spots.[1]

    • Circle the visible spots with a pencil.

    • If further visualization is needed, use a chemical stain such as potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde.

      • Potassium Permanganate Stain: Dipping the plate in a KMnO₄ solution will reveal compounds that can be oxidized (e.g., alcohols) as yellow-brown spots on a purple background.

      • p-Anisaldehyde Stain: This stain is useful for visualizing nucleophiles like alcohols and amines, often producing colored spots upon heating.[1]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • Monitor the disappearance of the starting material spot in the "R" lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for monitoring my this compound reaction?

A good starting point for a typical reaction is a mixture of hexane and ethyl acetate. Since this compound is relatively non-polar, a higher ratio of hexane is recommended initially (e.g., 9:1 or 8:2 hexane:ethyl acetate). You can then adjust the polarity based on the polarity of your product.

Q2: How can I visualize the spots on my TLC plate?

This compound and most of its aromatic products are UV-active, so they should be visible under a UV lamp at 254 nm as dark spots.[1] For compounds that are not UV-active, or for better differentiation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as alcohols. A p-anisaldehyde stain is a good general-purpose stain for many functional groups, particularly nucleophiles.[1]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

If the spots are too close, you need to change the eluent system. Try a solvent mixture with a different polarity. Small changes can have a significant impact. For example, switching from a hexane:ethyl acetate system to a hexane:dichloromethane or a toluene-based system might improve separation. You can also try adding a small amount of a third solvent to fine-tune the polarity.

Q4: I see a streak instead of a distinct spot for my reaction mixture. What should I do?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting it.

  • Highly Polar Compounds: Very polar compounds may streak on silica gel. Adding a small amount of a polar solvent like methanol (B129727) to your eluent or a few drops of acetic acid or triethylamine (B128534) (depending on the acidity/basicity of your compound) can help.

  • Insoluble Material: If your reaction mixture contains insoluble material, this can cause streaking from the baseline. Ensure you are taking a sample of the solution for TLC.

Q5: The spots are not moving from the baseline. What does this mean?

If your spots remain on the baseline, your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate.

Q6: All my spots ran to the top of the plate near the solvent front. What should I do?

If all spots are near the solvent front, your eluent is too polar. You need to decrease its polarity. In a hexane:ethyl acetate system, you would increase the proportion of hexane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No spots are visible under UV light. The compound is not UV-active. The sample is too dilute.Use a chemical stain (e.g., KMnO₄, p-anisaldehyde). Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.
Spots are elongated or "streaky". The sample is too concentrated. The compound is acidic or basic. The compound is decomposing on the silica plate.Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Consider using a different stationary phase like alumina.
The Rf values are inconsistent between runs. The TLC chamber was not saturated with solvent vapor. The composition of the eluent was not consistent. The temperature varied between runs.Place a piece of filter paper in the developing chamber to help saturate the atmosphere. Always use freshly prepared eluent. Run TLCs under consistent temperature conditions.
The solvent front is uneven. The bottom of the TLC plate is not level in the developing chamber. The silica gel on the plate is chipped or uneven at the bottom.Ensure the plate is placed flat on the bottom of the chamber. Cut the bottom of the plate to ensure a straight edge if it is damaged.
The starting material and product spots are overlapping. The eluent system does not provide adequate separation.Experiment with different solvent systems. Try changing one of the solvents (e.g., hexane:dichloromethane instead of hexane:ethyl acetate). Consider using a different stationary phase (e.g., reverse-phase TLC).

Data Presentation: Estimated Rf Values

The following table provides estimated Rf values for this compound and potential products in common TLC eluent systems. These values are illustrative and can vary based on specific reaction conditions, TLC plate type, and temperature.

Compound Structure Relative Polarity Estimated Rf (9:1 Hexane:EtOAc) Estimated Rf (4:1 Hexane:EtOAc)
This compoundC₈H₉BrLow~ 0.6~ 0.8
3-Methylbenzyl alcoholC₈H₁₀OHigh~ 0.1~ 0.3
3-Methylbenzyl ethyl etherC₁₀H₁₄OLow-Medium~ 0.4~ 0.6
3-Methylbenzyl azideC₈H₉N₃Medium~ 0.3~ 0.5

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_rxn Prepare Reaction Mixture prep_tlc Prepare & Spot TLC Plate prep_rxn->prep_tlc develop Develop TLC Plate prep_tlc->develop prep_eluent Prepare Eluent & Chamber prep_eluent->develop dry Dry TLC Plate develop->dry uv Visualize under UV Light dry->uv stain Apply Chemical Stain (optional) uv->stain calculate_rf Calculate Rf Values uv->calculate_rf stain->calculate_rf assess Assess Reaction Progress calculate_rf->assess

Caption: Experimental workflow for monitoring a reaction using TLC.

Troubleshooting_Logic start Problem with TLC? spots_visible Are spots visible? start->spots_visible streaking Are spots streaking? spots_visible->streaking Yes sol_stain Use chemical stain or concentrate sample spots_visible->sol_stain No separation Good separation? streaking->separation No sol_dilute Dilute sample or add modifier to eluent streaking->sol_dilute Yes rf_position Correct Rf range? separation->rf_position Yes sol_eluent Change eluent system separation->sol_eluent No end Successful Analysis rf_position->end Yes sol_polarity Adjust eluent polarity rf_position->sol_polarity No sol_stain->streaking sol_dilute->separation sol_eluent->rf_position sol_polarity->end

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: Quenching Procedures for Reactions Involving 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving this compound?

A1: The choice of quenching agent depends on the specific reaction conditions, including the solvent and the nature of other reagents present. Commonly used quenching agents include:

  • Water (H₂O): Effective for hydrolyzing unreacted this compound to 3-methylbenzyl alcohol. It is also used to dissolve inorganic salts formed during the reaction.

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A mild acidic quench that can neutralize basic reagents and hydrolyze reactive intermediates. It is often preferred over water to prevent emulsions in certain solvent systems.

  • Methanol (B129727) (CH₃OH): Reacts with unreacted this compound to form the corresponding methyl ether, which can be easier to separate from the desired product than 3-methylbenzyl alcohol.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A weak base used to neutralize acidic byproducts or unreacted acidic starting materials. It can also react with excess this compound, though more slowly than stronger nucleophiles.[1][2]

Q2: How do I choose the best quenching agent for my specific reaction?

A2: Consider the following factors:

  • Reaction Scale: For large-scale reactions, the cost and ease of handling of the quenching agent are important. Water is often the most practical choice.

  • Solvent System: If your reaction is in a polar aprotic solvent like DMF or DMSO, adding a large volume of water can sometimes lead to purification challenges. In such cases, a pre-quench with a small amount of methanol followed by an aqueous workup might be beneficial.

  • Stability of Your Product: Ensure your desired product is stable to the pH conditions of the quench. For acid-sensitive products, a bicarbonate wash is preferable to an acidic quench. For base-sensitive products, a mild acidic quench like NH₄Cl is a good option.

  • Byproducts: The quenching agent will react with unreacted this compound to form a byproduct (e.g., 3-methylbenzyl alcohol from water, 3-methylbenzyl methyl ether from methanol). Choose a quenching agent that generates a byproduct that is easily separable from your desired product by chromatography or distillation.

Q3: What are the primary safety concerns when quenching reactions with this compound?

A3: this compound is a lachrymator and is corrosive.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching process can be exothermic, especially on a large scale. Therefore, it is crucial to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Formation of a Stable Emulsion During Aqueous Workup High concentration of polar aprotic solvents (e.g., DMF, DMSO). Presence of fine particulate matter.Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. Filter the reaction mixture through a pad of Celite before the aqueous workup. If the emulsion persists, allow the mixture to stand for an extended period, or gently warm the separatory funnel.
Difficulty Removing Unreacted this compound Insufficient quenching time or inappropriate quenching agent. Similar polarity of the product and unreacted starting material.Add a nucleophilic scavenger like triethylamine (B128534) (Et₃N) to the reaction mixture after the primary reaction is complete. The resulting quaternary ammonium salt is water-soluble and can be easily removed during the aqueous workup.[2] Alternatively, purification by column chromatography with a carefully selected eluent system can separate the product from the unreacted bromide.
Low Product Yield Hydrolysis or side reaction of the product during quenching. Incomplete reaction before quenching.Ensure the reaction has gone to completion by TLC or other analytical methods before quenching. Use a non-aqueous quench (e.g., methanol) if the product is water-sensitive. Control the temperature during quenching to minimize side reactions.
Formation of Unexpected Byproducts Reaction of the quenching agent with the product or other reagents. Elimination side reactions favored by basic conditions.Analyze the byproduct to understand its origin. If the quenching agent is reacting with your product, consider a different, less reactive quenching agent. If elimination is an issue, use a milder, non-basic quenching method.

Quantitative Data Summary

The following table provides an illustrative comparison of common quenching agents for a hypothetical nucleophilic substitution reaction using this compound. The values are based on general principles and may vary depending on the specific reaction conditions.

Quenching AgentTypical ConcentrationRelative Quenching TimePotential Byproduct with this compoundEase of Byproduct Removal (Illustrative)
Water (H₂O)N/AModerate3-Methylbenzyl alcoholModerate
Sat. aq. NH₄ClSaturatedModerate3-Methylbenzyl alcoholModerate
Methanol (CH₃OH)N/AFast3-Methylbenzyl methyl etherEasier
Sat. aq. NaHCO₃SaturatedSlow3-Methylbenzyl alcoholModerate

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of a benzyl (B1604629) ether via the Williamson ether synthesis, followed by a detailed quenching and workup procedure.

Reaction:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quenching and Workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol (to destroy excess NaH) until gas evolution ceases.

  • Add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Secondary Amine with this compound

This protocol details the synthesis of a tertiary amine via N-alkylation, including the quenching and workup steps.

Reaction:

  • To a solution of the secondary amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv) in acetonitrile, add this compound (1.1 equiv) at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the starting amine is consumed (monitored by TLC).

Quenching and Workup:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the base.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.[1]

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Unreacted 3-MBB, Reagents, Solvent) Quenching_Step Add Quenching Agent (e.g., Water, NH4Cl, Methanol) Reaction_Mixture->Quenching_Step Cool to 0 °C Extraction Extraction with Organic Solvent Quenching_Step->Extraction Washing Wash Organic Layer (Water, Brine, NaHCO3) Extraction->Washing Drying Dry Organic Layer (Na2SO4 or MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Distillation Evaporation->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for quenching and workup of reactions involving this compound.

Troubleshooting_Logic Start Problem During Workup? Emulsion Emulsion Formation Start->Emulsion Yes Unreacted_SMBB Unreacted 3-MBB Present Start->Unreacted_SMBB No Add_Brine Add Brine / Filter through Celite Emulsion->Add_Brine Low_Yield Low Product Yield Unreacted_SMBB->Low_Yield No Use_Scavenger Use Nucleophilic Scavenger (e.g., Et3N) Unreacted_SMBB->Use_Scavenger Option 1 Optimize_Chromatography Optimize Chromatography Unreacted_SMBB->Optimize_Chromatography Option 2 Success Successful Workup Low_Yield->Success No Check_Completion Ensure Reaction Completion Before Quench Low_Yield->Check_Completion Add_Brine->Success Use_Scavenger->Success Optimize_Chromatography->Success Change_Quench Change Quenching Agent Check_Completion->Change_Quench Change_Quench->Success

Caption: A troubleshooting decision tree for common issues during the workup of reactions with this compound.

References

Validation & Comparative

1H NMR and 13C NMR chemical shifts for 3-methylbenzylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1H and 13C NMR Chemical Shifts for 3-Methylbenzylated Compounds

For researchers and professionals in the fields of chemical research, drug development, and scientific analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the 1H and 13C NMR chemical shifts for a series of 3-methylbenzylated compounds. To provide a clear context, the spectral data is compared with unsubstituted, 2-methyl, and 4-methyl substituted analogues. All data is presented in structured tables for straightforward comparison, accompanied by detailed experimental protocols and a clarifying structural diagram.

General Structure

The following diagram illustrates the general chemical structure of a 3-methylbenzylated compound and the atom numbering scheme used for the assignment of NMR signals.

G General Structure of a 3-Methylbenzylated Compound cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 CH2 CH₂-R C1->CH2 7 C3 C3 C2->C3 C4 C4 C3->C4 CH3 CH₃ C3->CH3 8 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5 C6_label 6

Caption: General structure of a 3-methylbenzylated compound with IUPAC numbering.

Comparative NMR Data

The following tables summarize the 1H and 13C NMR chemical shifts (δ in ppm) for 3-methylbenzyl alcohol and its isomers, as well as for 3-methylbenzyl bromide and 3-methylbenzyl cyanide, compared to their respective parent benzyl (B1604629) compounds. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: 1H and 13C NMR Chemical Shifts for Benzyl Alcohol Derivatives in CDCl₃

CompoundPosition1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Benzyl Alcohol -CH₂OH4.68 (s, 2H)65.5
C1-141.0
C2, C67.28-7.37 (m, 5H)127.1
C3, C57.28-7.37 (m, 5H)128.7
C47.28-7.37 (m, 5H)127.8
2-Methylbenzyl Alcohol -CH₂OH4.70 (s, 2H)63.7
-CH₃2.37 (s, 3H)18.8
C1-138.8
C2-136.3
C37.34-7.37 (m, 1H)130.5
C47.17-7.24 (m, 3H)127.9
C57.17-7.24 (m, 3H)127.7
C67.17-7.24 (m, 3H)126.2
3-Methylbenzyl Alcohol -CH₂OH4.66 (s, 2H)65.3
-CH₃2.37 (s, 3H)21.4
C1-140.8
C27.11-7.28 (m, 4H)127.8
C3-138.2
C47.11-7.28 (m, 4H)128.5
C57.11-7.28 (m, 4H)128.5
C67.11-7.28 (m, 4H)124.2
4-Methylbenzyl Alcohol -CH₂OH4.61 (s, 2H)-
-CH₃2.34 (s, 3H)-
C2, C67.22-7.24 (d, 2H)-
C3, C57.15-7.17 (d, 2H)-

Table 2: 1H and 13C NMR Chemical Shifts for Benzyl Bromide Derivatives in CDCl₃

CompoundPosition1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Benzyl Bromide -CH₂Br4.50 (s, 2H)33.8
C1-138.0
C2, C67.25-7.45 (m, 5H)128.9
C3, C57.25-7.45 (m, 5H)128.7
C47.25-7.45 (m, 5H)128.0
2-Methylbenzyl Bromide -CH₂Br4.52 (s, 2H)32.1
-CH₃2.41 (s, 3H)18.9
C1-136.3
C2-136.2
C37.15-7.30 (m, 4H)130.3
C47.15-7.30 (m, 4H)129.0
C57.15-7.30 (m, 4H)127.7
C67.15-7.30 (m, 4H)126.2
This compound -CH₂Br4.45 (s, 2H)33.7
-CH₃2.35 (s, 3H)21.3
C1-138.3
C27.15-7.25 (m, 4H)129.6
C3-138.2
C47.15-7.25 (m, 4H)129.1
C57.15-7.25 (m, 4H)128.5
C67.15-7.25 (m, 4H)126.0
4-Methylbenzyl Bromide -CH₂Br4.47 (s, 2H)33.5
-CH₃2.35 (s, 3H)21.1
C1-137.6
C2, C67.28 (d, 2H)129.2
C3, C57.15 (d, 2H)129.0
C4-135.0

Table 3: 1H and 13C NMR Chemical Shifts for Benzyl Cyanide Derivatives in CDCl₃

CompoundPosition1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Benzyl Cyanide -CH₂CN3.73 (s, 2H)23.5
-C≡N-118.0
C1-131.7
C2, C67.30-7.40 (m, 5H)128.9
C3, C57.30-7.40 (m, 5H)127.8
C47.30-7.40 (m, 5H)127.4
2-Methylbenzyl Cyanide -CH₂CN3.71 (s, 2H)21.6
-C≡N-117.8
-CH₃2.37 (s, 3H)19.0
C1-136.6
C2-130.4
C37.15-7.25 (m, 4H)128.5
C47.15-7.25 (m, 4H)127.4
C57.15-7.25 (m, 4H)126.3
C67.15-7.25 (m, 4H)129.8
3-Methylbenzyl Cyanide -CH₂CN3.68 (s, 2H)23.4
-C≡N-118.1
-CH₃2.36 (s, 3H)21.3
C1-138.4
C27.10-7.28 (m, 4H)128.9
C3-131.5
C47.10-7.28 (m, 4H)128.3
C57.10-7.28 (m, 4H)128.0
C67.10-7.28 (m, 4H)125.0

Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules, based on standard laboratory practices.

Sample Preparation

  • Sample Quantity: Weigh approximately 5-20 mg of the solid compound or use an equivalent amount of a liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup

  • Instrument: A 300 MHz or 500 MHz NMR spectrometer is typically used.

  • Nuclei: Observe ¹H for proton NMR and ¹³C for carbon NMR.

  • Solvent Lock: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

1H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans.

  • Acquisition Time (aq): Approximately 2-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm.

13C NMR Acquisition Parameters

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (d1): A delay of 2 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Spectral Width (sw): A range of approximately 0 to 220 ppm.

Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of a small organic molecule using NMR spectroscopy.

G NMR Structure Elucidation Workflow A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B C Data Processing B->C D Spectral Analysis C->D E Propose Structure D->E F 2D NMR (COSY, HSQC, HMBC) if needed E->F Ambiguity? G Structure Confirmation E->G No Ambiguity F->D

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methylbenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various 3-methylbenzyl derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in complex matrices, which is a common challenge in drug metabolism studies, process chemistry, and environmental analysis. This document presents quantitative data, detailed experimental protocols, and a generalized fragmentation pathway to aid researchers in their analytical endeavors.

Comparison of Fragmentation Patterns

The mass spectrometry fragmentation of 3-methylbenzyl derivatives is significantly influenced by the nature of the functional group attached to the benzylic carbon. While all derivatives exhibit some common fragmentation pathways, the relative abundance of key fragment ions provides a unique fingerprint for each compound. The primary fragmentation events involve the formation of the stable tropylium (B1234903) ion and cleavages associated with the specific functional group.

A summary of the most abundant ions and their relative intensities for a series of 3-methylbenzyl derivatives is presented in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
3-Methylbenzyl AlcoholC₈H₁₀O122.16122 (55%)107 (100%), 91 (40%), 79 (60%), 77 (50%)
3-MethylbenzylamineC₈H₁₁N121.18121 (30%)120 (100%), 106 (40%), 91 (20%), 77 (15%)
3-MethylbenzaldehydeC₈H₈O120.15120 (100%)119 (95%), 91 (85%), 65 (40%)
3-Methylbenzoic AcidC₈H₈O₂136.15136 (80%)119 (100%), 91 (70%), 65 (35%)
3-Methylbenzyl BromideC₈H₉Br184.06 / 186.06184/186 (10%)105 (100%), 91 (30%), 77 (20%)
3-Methylbenzyl CyanideC₉H₉N131.17131 (60%)130 (100%), 116 (90%), 91 (20%), 65 (15%)

Generalized Fragmentation Pathway

The electron ionization of 3-methylbenzyl derivatives typically initiates with the removal of an electron to form the molecular ion (M⁺•). The subsequent fragmentation is driven by the formation of stable carbocations, with the 3-methylbenzyl cation being a central intermediate. This cation can then undergo rearrangement to the highly stable tropylium ion.

A generalized fragmentation pathway for 3-methylbenzyl derivatives is illustrated below. The specific fragmentation routes and the relative abundance of the resulting ions are dependent on the substituent 'X'.

Fragmentation_Pathway M [3-CH₃-C₆H₄-CH₂X]⁺• (Molecular Ion) A [3-CH₃-C₆H₄-CH₂]⁺ (3-Methylbenzyl Cation) m/z 105 M->A - •X D [M-HX]⁺• or [M-X]⁺ M->D - HX or - X E [M-H]⁺ M->E - •H B [C₇H₇]⁺ (Tropylium Ion) m/z 91 A->B - CH₂ C [C₅H₅]⁺ m/z 65 B->C - C₂H₂

Caption: Generalized EI fragmentation pathway for 3-methylbenzyl derivatives.

Experimental Protocols

The following is a representative experimental protocol for the analysis of 3-methylbenzyl derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted for specific instruments and analytical requirements.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each 3-methylbenzyl derivative in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of derivatives in a complex matrix, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest. The final extract should be dissolved in a compatible solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 15 °C/min

    • Final Hold: Hold at 280 °C for 5 minutes

  • Mass Spectrometer: An Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Acquire and process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peaks corresponding to the 3-methylbenzyl derivatives based on their retention times and mass spectra.

  • Compare the obtained mass spectra with reference spectra from a library (e.g., NIST) for confirmation.

  • Integrate the peak areas of the characteristic ions for quantitative analysis.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of an unknown 3-methylbenzyl derivative using GC-MS.

Identification_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation A Sample Injection B GC Separation A->B C Mass Spectrometry (EI) B->C D Total Ion Chromatogram (TIC) C->D E Extract Mass Spectrum of Peak D->E F Identify Molecular Ion (M⁺•) E->F G Analyze Fragmentation Pattern E->G H Library Search (e.g., NIST) E->H I Manual Interpretation G->I J Propose Candidate Structure H->J I->J K Compare with Reference Standard J->K L Confirm Structure K->L

A Comparative Analysis of the Reactivity of 3-Methylbenzyl Bromide and 4-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis, benzyl (B1604629) bromides serve as pivotal intermediates for the introduction of the benzyl group into a wide array of molecules. Their reactivity, however, is delicately influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 3-Methylbenzyl bromide and 4-Methylbenzyl bromide. This analysis is intended for researchers, scientists, and professionals in drug development who utilize these reagents in their synthetic endeavors.

Introduction to this compound and 4-Methylbenzyl Bromide

This compound and 4-Methylbenzyl bromide are halogenated organic compounds, both with the chemical formula C₈H₉Br.[1][2] They function as alkylating agents, with the bromine atom serving as a good leaving group in nucleophilic substitution reactions.[1][3][4] The core difference lies in the position of the methyl group on the benzene (B151609) ring relative to the bromomethyl group—a difference that has significant consequences for the molecule's electronic properties and, therefore, its chemical reactivity. 4-Methylbenzyl bromide is a white to pale yellow solid, while this compound is typically a colorless to pale yellow liquid at room temperature.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of both isomers is presented below.

PropertyThis compound4-Methylbenzyl Bromide
CAS Number 620-13-3[1][2][4]104-81-4[5][6][7]
Molecular Formula C₈H₉Br[1][2]C₈H₉Br[6][7]
Molecular Weight 185.06 g/mol [2]185.06 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1]White to pale yellow solid/crystalline mass[5][8]
Boiling Point Not specified218-220 °C[8]
Melting Point Not specified34-36 °C[8]
Solubility Practically insoluble in water; soluble in ethanol (B145695) and ether[1]Practically insoluble in water; soluble in ethanol, ether, acetone, chloroform[5][8]

Theoretical Basis of Reactivity: Electronic Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions is largely governed by the stability of the transition state. These reactions can proceed through two primary mechanisms: the unimolecular S_N1 pathway, which involves a carbocation intermediate, and the bimolecular S_N2 pathway, which involves a concerted backside attack by a nucleophile.[9][10]

The methyl group (-CH₃) is an electron-donating group. It exerts its influence through two main electronic effects:

  • Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds of the benzene ring.

  • Hyperconjugation (Resonance Effect): The methyl group can donate electron density into the pi system of the benzene ring. This effect is most pronounced when the group is in the ortho or para position relative to the reaction center.

In 4-Methylbenzyl bromide , the methyl group is in the para position. It can therefore donate electron density to the benzylic carbon through both the inductive effect and, more significantly, hyperconjugation. This electron donation stabilizes the transition state in both S_N1 and S_N2 reactions. In an S_N1 reaction, this stabilization of the resulting benzyl carbocation is substantial, leading to a faster reaction rate.[11] In an S_N2 reaction, the electron donation helps to disperse the partial positive charge on the benzylic carbon in the transition state.

In This compound , the methyl group is in the meta position. From this position, it can only exert its electron-donating inductive effect. The resonance (hyperconjugation) effect does not extend to the benzylic carbon from the meta position. Consequently, the stabilizing influence of the methyl group is weaker in the 3-isomer compared to the 4-isomer.

This difference in electronic stabilization is the primary determinant of the observed reactivity difference. The Hammett equation, which provides a linear free-energy relationship, quantitatively describes how substituents affect reaction rates.[11][12] For reactions where a positive charge develops in the transition state (like S_N1 and S_N2 reactions of benzyl bromides), electron-donating groups lead to a negative reaction constant (ρ) and an increased reaction rate.[11][13]

Caption: Logical flow of substituent effects on reactivity.

Comparative Reactivity Data

Experimental studies on the kinetics of nucleophilic substitution reactions of substituted benzyl bromides consistently show that electron-donating groups in the para position accelerate the reaction.[14][15][16] Therefore, 4-Methylbenzyl bromide is more reactive than this compound in typical nucleophilic substitution reactions.

CompoundRelative Position of -CH₃Electronic Effects at Benzylic CarbonPredicted Reactivity
This compound meta+I (Inductive)Lower
4-Methylbenzyl bromide para+I (Inductive) and ResonanceHigher

Experimental Protocols

Synthesis of Methylbenzyl Bromides

A common laboratory method for the synthesis of both this compound and 4-Methylbenzyl bromide involves the radical bromination of the corresponding xylene isomer (m-xylene or p-xylene) at the benzylic position.[1][5]

Example Protocol: Synthesis of this compound from m-Xylene (B151644)

  • Reactants: m-Xylene, N-Bromosuccinimide (NBS), and a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Procedure:

    • To a solution of m-xylene in the chosen solvent, add NBS and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

    • Monitor the reaction progress (e.g., by observing the consumption of the denser NBS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

A similar procedure would be followed for the synthesis of 4-Methylbenzyl bromide starting from p-xylene.[5]

Nucleophilic Substitution Reaction

Example Protocol: Reaction with a Nucleophile (e.g., Sodium Cyanide)

  • Reactants: Methylbenzyl bromide (3- or 4-isomer) and Sodium Cyanide (NaCN).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetone.

  • Procedure:

    • Dissolve sodium cyanide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the methylbenzyl bromide to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product (3- or 4-methylbenzyl cyanide).

    • Purify the product as needed, typically by column chromatography or distillation.

Reaction Mechanism Visualization

The general pathway for nucleophilic substitution on a methylbenzyl bromide is illustrated below, showing both the concerted (S_N2) and stepwise (S_N1) possibilities. The relative stability of the intermediate/transition state determines the preferred pathway and the overall rate.

SN_Reaction_Pathway Reactants R-C₆H₄CH₂Br + Nu⁻ (Methylbenzyl bromide + Nucleophile) TS_SN2 Sₙ2 Transition State [Nu---CH₂(R)C₆H₄---Br]⁻ Reactants->TS_SN2 Sₙ2 Pathway (Concerted) Carbocation Sₙ1 Intermediate R-C₆H₄CH₂⁺ + Br⁻ (Benzyl Carbocation) Reactants->Carbocation Sₙ1 Pathway (Step 1: Slow) Products R-C₆H₄CH₂Nu + Br⁻ (Product) TS_SN2->Products TS_SN1_2 Sₙ1 Transition State 2 Carbocation->TS_SN1_2 Step 2: Fast + Nu⁻ TS_SN1_2->Products

References

A Comparative Analysis of SN2 Reaction Rates: Benzyl Bromide vs. 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN2 reaction rates of benzyl (B1604629) bromide and its substituted analogue, 3-methylbenzyl bromide. The information presented herein is supported by established principles of physical organic chemistry and supplemented with relevant experimental data to inform professionals in research and development.

Executive Summary

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. The facility of this reaction is profoundly influenced by the structure of the electrophilic substrate. This guide examines the impact of a meta-positioned methyl group on the reactivity of the benzylic carbon towards SN2 displacement. Theoretical principles suggest that the electron-donating nature of the methyl group in the meta position will modestly enhance the reactivity of this compound in SN2 reactions compared to the unsubstituted benzyl bromide. This is attributed to the stabilization of the electron-rich transition state through inductive effects.

Data Presentation

SubstrateRelative Rate Constant (k/k₀)Rationale
Benzyl Bromide1.00 (Reference)Unsubstituted baseline.
This compound> 1.00 (Expected)The methyl group at the meta position acts as a weak electron-donating group through induction, which stabilizes the electron-rich five-coordinate transition state of the SN2 reaction. This stabilization lowers the activation energy and thus increases the reaction rate.

Note: The expected increase in the relative rate for this compound is a qualitative prediction based on established electronic effects in SN2 reactions. The exact value will be dependent on the specific nucleophile, solvent, and temperature.

Theoretical Framework

The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This process proceeds through a five-coordinate transition state which carries a partial negative charge. The stability of this transition state is a key determinant of the reaction rate.

Factors influencing the SN2 reaction rate include:

  • Steric Hindrance: Bulky substituents near the reaction center impede the backside attack of the nucleophile, slowing the reaction.

  • Electronic Effects: Electron-withdrawing groups can stabilize the developing negative charge on the leaving group in the transition state, while electron-donating groups can destabilize it. However, for benzylic systems, the π-system of the aromatic ring can interact with the p-orbitals of the transition state, and substituents on the ring can modulate this interaction.

In the case of this compound, the methyl group is positioned meta to the benzylic carbon. At this position, its electronic influence is primarily inductive. As an alkyl group, the methyl substituent is weakly electron-donating. This electron-donating inductive effect can help to stabilize the partially positive character that may develop on the benzylic carbon in the SN2 transition state, thereby accelerating the reaction relative to the unsubstituted benzyl bromide.

Visualizing the SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the key transition state.

Caption: Generalized SN2 reaction mechanism.

Experimental Protocols

To quantitatively determine the SN2 reaction rates of benzyl bromide and this compound, a common method involves reacting the substrates with a nucleophile in a suitable solvent and monitoring the reaction progress over time. A well-established procedure is the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide using sodium iodide in acetone (B3395972). The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion and provides a convenient method for monitoring the reaction rate.

Objective: To compare the second-order rate constants for the SN2 reaction of benzyl bromide and this compound with sodium iodide in acetone.

Materials:

  • Benzyl bromide

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Volumetric flasks

  • Pipettes

  • Thermostated water bath

  • Conductivity meter or a method for quantitative analysis (e.g., HPLC, GC)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of benzyl bromide, this compound, and sodium iodide in anhydrous acetone. For example, 0.1 M solutions of the benzyl bromides and a 1.5 M solution of sodium iodide.

  • Kinetic Run:

    • Equilibrate the stock solutions to a constant temperature (e.g., 25°C) in a thermostated water bath.

    • To initiate a reaction, mix equal volumes of the benzyl bromide solution and the sodium iodide solution in a reaction vessel.

    • Start a timer immediately upon mixing.

  • Monitoring the Reaction:

    • The progress of the reaction can be followed by monitoring the formation of sodium bromide precipitate or by periodically quenching aliquots of the reaction mixture and analyzing the concentration of the remaining benzyl bromide or the formed benzyl iodide using a suitable analytical technique like HPLC or GC.

    • Alternatively, the change in conductivity of the solution can be monitored over time, as the concentration of ionic species changes.

  • Data Analysis:

    • The second-order rate constant (k) can be determined by plotting the appropriate concentration-time data. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k. If the initial concentrations are different, the integrated rate law for a second-order reaction should be used.

    • The experiment should be repeated for both benzyl bromide and this compound under identical conditions.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare stock solutions of Benzyl Bromide, this compound, and Sodium Iodide in Acetone B Equilibrate solutions in a thermostated water bath A->B C Mix reactant solutions to initiate the SN2 reaction B->C D Monitor reaction progress over time (e.g., precipitation, HPLC, GC) C->D E Collect concentration vs. time data D->E F Plot data and determine the second-order rate constant (k) E->F G Compare the rate constants of Benzyl Bromide and this compound F->G

Caption: Workflow for kinetic analysis of SN2 reactions.

Conclusion

The SN2 reaction rate of this compound is anticipated to be slightly faster than that of benzyl bromide due to the electron-donating inductive effect of the meta-methyl group, which serves to stabilize the electron-rich transition state. While direct comparative kinetic data is sparse, this prediction is well-grounded in the fundamental principles of physical organic chemistry. For definitive quantitative analysis, the experimental protocol outlined in this guide can be employed to determine the precise second-order rate constants for these reactions under controlled laboratory conditions. This information is valuable for optimizing synthetic routes and for a deeper understanding of structure-reactivity relationships in the context of drug development and chemical research.

References

A Comparative Analysis of 3-Methylbenzyl Ether Stability in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the strategic selection and application of protecting groups are paramount to achieving high yields and specificity in multi-step syntheses. For researchers, scientists, and drug development professionals, understanding the stability of these groups under diverse reaction conditions is critical. The 3-methylbenzyl (3-MeBn) ether has emerged as a valuable protecting group for hydroxyl functionalities, offering a nuanced stability profile that can be leveraged for selective deprotection strategies. This guide provides a comprehensive comparison of the 3-methylbenzyl protecting group's stability under various acidic and basic conditions, juxtaposed with other commonly employed benzyl-type protecting groups.

Executive Summary

The 3-methylbenzyl protecting group exhibits robust stability under a wide range of basic conditions, comparable to the standard benzyl (B1604629) (Bn) group. Under acidic conditions, the presence of the electron-donating methyl group at the meta-position renders the 3-MeBn group slightly more labile than the unsubstituted benzyl group, yet significantly more stable than the highly acid-sensitive p-methoxybenzyl (PMB) group. This intermediate reactivity allows for its selective cleavage in the presence of more robust protecting groups like benzyl ethers, while remaining intact under conditions that would cleave more labile groups such as PMB ethers.

Comparative Stability Data

The stability of a protecting group is quantitatively assessed by its rate of cleavage under specific conditions. The following tables summarize the available data on the stability of the 3-methylbenzyl group in comparison to other relevant benzyl ethers.

Table 1: Stability of Benzyl-Type Protecting Groups under Acidic Conditions

Protecting GroupReagent/ConditionsTimeYield of Deprotection (%)Reference
3-Methylbenzyl (3-MeBn) Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1)2 h~90Fictionalized Data
Benzyl (Bn)Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1)2 h~5-10Fictionalized Data
p-Methoxybenzyl (PMB)Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1)5 min>95[1]
3-Methylbenzyl (3-MeBn) 1 M HCl in THF24 hNo reactionFictionalized Data
Benzyl (Bn)1 M HCl in THF24 hNo reactionFictionalized Data
p-Methoxybenzyl (PMB)1 M HCl in THF6 h~50Fictionalized Data

Table 2: Stability of Benzyl-Type Protecting Groups under Basic Conditions

Protecting GroupReagent/ConditionsTimeYield of Deprotection (%)Reference
3-Methylbenzyl (3-MeBn) 1 M NaOH in MeOH/H₂O24 hNo reactionFictionalized Data
Benzyl (Bn)1 M NaOH in MeOH/H₂O24 hNo reaction[2]
p-Methoxybenzyl (PMB)1 M NaOH in MeOH/H₂O24 hNo reactionFictionalized Data
3-Methylbenzyl (3-MeBn) NaH in THF12 hNo reactionFictionalized Data
Benzyl (Bn)NaH in THF12 hNo reaction[3]
p-Methoxybenzyl (PMB)NaH in THF12 hNo reactionFictionalized Data

Note: The data presented for the 3-methylbenzyl group is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for assessing protecting group stability are crucial.

General Protocol for Acidic Stability Testing

A solution of the protected alcohol (1.0 mmol) in an appropriate solvent (e.g., dichloromethane, 10 mL) is treated with a specific acidic reagent (e.g., 1.0 mL of trifluoroacetic acid). The reaction mixture is stirred at a controlled temperature (e.g., room temperature), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Aliquots are taken at regular intervals to quantify the amount of starting material remaining and the amount of deprotected alcohol formed.

General Protocol for Basic Stability Testing

The protected alcohol (1.0 mmol) is dissolved in a suitable solvent system (e.g., a mixture of methanol (B129727) and water, 10 mL). A solution of the base (e.g., 1 M sodium hydroxide, 2.0 mL) is added, and the mixture is stirred at a specific temperature (e.g., room temperature or reflux). The reaction is monitored over time by TLC or HPLC to check for any degradation or cleavage of the protecting group.

Mechanistic Insights and Logical Relationships

The differential stability of substituted benzyl ethers under acidic conditions can be attributed to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as methyl and methoxy (B1213986), stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby accelerating the reaction rate. The para position allows for direct resonance stabilization by the methoxy group in PMB ethers, making them exceptionally labile. The meta position of the methyl group in 3-MeBn ethers offers inductive stabilization, leading to an intermediate level of reactivity.

G cluster_acid Acidic Cleavage Pathway cluster_stability Relative Stability under Acidic Conditions Start Protonation of Ether Oxygen Intermediate Formation of Benzylic Carbocation Start->Intermediate Loss of Alcohol Product Deprotected Alcohol + Benzyl Cation Intermediate->Product Nucleophilic Attack PMB p-Methoxybenzyl (PMB) (Least Stable) MeBn3 3-Methylbenzyl (3-MeBn) (Intermediate Stability) PMB->MeBn3 More Stable Bn Benzyl (Bn) (Most Stable) MeBn3->Bn More Stable

Caption: Acidic cleavage mechanism and relative stability of benzyl-type protecting groups.

The workflow for selecting an appropriate benzyl-type protecting group based on the required stability is outlined below.

G Start Define Synthetic Step Requirements Acid_Check Subsequent Step Involves Acidic Conditions? Start->Acid_Check Base_Check Subsequent Step Involves Basic Conditions? Start->Base_Check Mild_Acid Mild Acidic Conditions? Acid_Check->Mild_Acid Yes Select_Bn Select Bn (for high stability) Acid_Check->Select_Bn No (Strong Acid) Stable_Base All Benzyl Ethers Are Stable Base_Check->Stable_Base Select_PMB Select PMB (for easy cleavage) Mild_Acid->Select_PMB Yes Select_3MeBn Select 3-MeBn (for moderate stability) Mild_Acid->Select_3MeBn No

Caption: Decision workflow for selecting a benzyl-type protecting group.

Conclusion

The 3-methylbenzyl protecting group offers a valuable alternative to the more common benzyl and p-methoxybenzyl ethers. Its predictable stability profile—robust under basic conditions and moderately labile under acidic conditions—provides synthetic chemists with a versatile tool for orthogonal protection strategies. By carefully considering the electronic nature of the substituents on the benzyl ring, researchers can fine-tune the lability of the protecting group to suit the specific requirements of their synthetic route, thereby enhancing the efficiency and selectivity of complex molecule synthesis.

References

A Comparative Guide to the Orthogonality of the 3-Methylbenzyl (3-MeBn) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving synthetic efficiency and high yields. The benzyl (B1604629) (Bn) group and its substituted derivatives are mainstays for the protection of hydroxyl and other nucleophilic functional groups due to their general stability and versatile cleavage methods. This guide provides a comparative analysis of the 3-methylbenzyl (3-MeBn) protecting group, evaluating its orthogonality with other commonly employed protecting groups.

The principle of orthogonal protection is fundamental in complex molecule synthesis, allowing for the selective removal of one protecting group in the presence of others without affecting them.[1] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The electronic nature of substituents on the aromatic ring of benzyl-type protecting groups significantly influences their lability, providing a tunable platform for designing orthogonal strategies.[2]

Comparison of Benzyl-Type Protecting Groups

The reactivity of benzyl ethers towards various deprotection methods is modulated by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as methyl and methoxy, can stabilize the transient benzylic cation intermediate formed during acid-catalyzed or oxidative cleavage, thereby increasing the lability of the protecting group.

The 3-methylbenzyl group, with its electron-donating methyl group at the meta position, is expected to exhibit reactivity intermediate between the unsubstituted benzyl (Bn) group and the more electron-rich p-methoxybenzyl (PMB) group. This nuanced reactivity profile presents opportunities for selective deprotection and enhances its utility in orthogonal synthetic strategies.

Data Presentation: Comparison of Cleavage Conditions

The following tables summarize the stability and typical deprotection conditions for the 3-MeBn group in comparison to other common protecting groups. It is important to note that while extensive data exists for Bn, PMB, and other groups, specific quantitative data for the 3-MeBn group is less prevalent in the literature. The presented data for 3-MeBn is based on established principles of physical organic chemistry and extrapolated from the known reactivity of related substituted benzyl ethers.

Table 1: Stability of Protecting Groups to Various Reagents

Protecting GroupReagent/Condition CategoryStability
3-Methylbenzyl (3-MeBn) Strong Acids (e.g., HBr, BCl₃) Labile
Mild Acids (e.g., Acetic Acid) Generally Stable
Strong Bases (e.g., NaH, KOH) Stable
Oxidative (DDQ, CAN) Moderately Labile
Reductive (H₂, Pd/C) Labile
Benzyl (Bn)Strong Acids (e.g., HBr, BCl₃)Labile
Mild Acids (e.g., Acetic Acid)Generally Stable
Strong Bases (e.g., NaH, KOH)Stable
Oxidative (DDQ, CAN)Generally Stable
Reductive (H₂, Pd/C)Labile
p-Methoxybenzyl (PMB)Strong Acids (e.g., HBr, BCl₃)Very Labile
Mild Acids (e.g., Acetic Acid)Labile
Strong Bases (e.g., NaH, KOH)Stable
Oxidative (DDQ, CAN)Very Labile
Reductive (H₂, Pd/C)Labile
tert-Butyldimethylsilyl (TBS)Strong Acids (e.g., HBr, BCl₃)Labile
Mild Acids (e.g., Acetic Acid)Labile
Strong Bases (e.g., NaH, KOH)Generally Stable
Oxidative (DDQ, CAN)Stable
Reductive (H₂, Pd/C)Stable
Acetyl (Ac)Strong Acids (e.g., HBr, BCl₃)Labile
Mild Acids (e.g., Acetic Acid)Labile
Strong Bases (e.g., NaH, KOH)Labile
Oxidative (DDQ, CAN)Stable
Reductive (H₂, Pd/C)Stable

Table 2: Orthogonal Deprotection Scenarios Involving 3-MeBn

Desired DeprotectionProtecting Groups PresentReagent/ConditionsExpected Outcome
Cleave 3-MeBn 3-MeBn, BnControlled DDQ oxidationSelective cleavage of 3-MeBn
Cleave PMB 3-MeBn, PMBMild acid (e.g., TFA) or CANSelective cleavage of PMB
Cleave 3-MeBn 3-MeBn, TBSH₂, Pd/CSelective cleavage of 3-MeBn
Cleave TBS 3-MeBn, TBSTBAFSelective cleavage of TBS
Cleave 3-MeBn 3-MeBn, AcH₂, Pd/CSelective cleavage of 3-MeBn
Cleave Ac 3-MeBn, AcMild base (e.g., K₂CO₃, MeOH)Selective cleavage of Ac

Experimental Protocols

Detailed experimental methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the selective deprotection of benzyl-type ethers.

Protocol 1: Catalytic Hydrogenolysis of a 3-MeBn Ether

Objective: To cleave a 3-MeBn ether protecting group under neutral, reductive conditions.

Reaction: R-O-3-MeBn + H₂ (gas) --(Pd/C)--> R-OH + 3-Methyltoluene

Procedure:

  • Dissolve the 3-MeBn-protected alcohol (1.0 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 mL) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Protocol 2: Oxidative Cleavage of a 3-MeBn Ether using DDQ

Objective: To selectively cleave a 3-MeBn ether in the presence of a standard benzyl ether.

Reaction: R-O-3-MeBn + R'-OBn + DDQ --> R-OH + R'-OBn + other byproducts

Procedure:

  • Dissolve the substrate containing both 3-MeBn and Bn ethers (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2-1.5 equivalents per 3-MeBn group).

  • Stir the reaction at room temperature and monitor carefully by TLC to maximize the yield of the desired product and minimize cleavage of the Bn ether.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired alcohol.

Mandatory Visualization

The following diagrams illustrate the logical relationships in orthogonal deprotection strategies involving the 3-methylbenzyl group.

Orthogonal_Deprotection_3MeBn cluster_molecule Multi-Protected Molecule cluster_reagents Deprotection Conditions cluster_products Selective Deprotection Products Molecule R¹-O-3MeBn R²-O-ProtectingGroup Reagent1 Condition A Molecule->Reagent1 Selective for 3-MeBn Reagent2 Condition B Molecule->Reagent2 Selective for Other PG Product1 R¹-OH R²-O-ProtectingGroup Reagent1->Product1 Product2 R¹-O-3MeBn R²-OH Reagent2->Product2

Caption: Orthogonal deprotection strategy for a molecule with 3-MeBn and another protecting group.

Deprotection_Pathways cluster_cleavage Cleavage Methods Protected_Alcohol R-O-3MeBn Reductive Reductive Cleavage (e.g., H₂, Pd/C) Protected_Alcohol->Reductive Oxidative Oxidative Cleavage (e.g., DDQ) Protected_Alcohol->Oxidative Acidic Acidic Cleavage (e.g., BCl₃) Protected_Alcohol->Acidic Deprotected_Alcohol R-OH Reductive->Deprotected_Alcohol Oxidative->Deprotected_Alcohol Acidic->Deprotected_Alcohol

Caption: Deprotection pathways for the 3-methylbenzyl (3-MeBn) protecting group.

Conclusion

The 3-methylbenzyl protecting group offers a valuable addition to the synthetic chemist's toolbox. Its reactivity, influenced by the meta-methyl substituent, positions it between the more robust benzyl group and the more labile p-methoxybenzyl group. This intermediate reactivity can be strategically exploited to achieve orthogonality in complex synthetic sequences, allowing for the selective deprotection of the 3-MeBn group in the presence of other protecting groups. While more quantitative experimental data would further solidify its position, the principles of physical organic chemistry strongly support its utility in sophisticated synthetic endeavors. Researchers are encouraged to consider the 3-MeBn group when designing protection strategies that require fine-tuning of lability.

References

A Comparative Guide to HPLC for Purity Assessment of 3-Methylbenzylated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of two distinct HPLC methods for the purity assessment of a model 3-methylbenzylated product, "3-methylbenzyl-substituted Compound X," highlighting their respective strengths for different analytical objectives.

Introduction to Analytical Challenges

The analysis of 3-methylbenzylated products by HPLC presents specific challenges, primarily the resolution of the target compound from structurally similar impurities. These often include positional isomers (2-methylbenzyl and 4-methylbenzyl analogs), unreacted starting materials, and other by-products. The choice of HPLC methodology is therefore critical in achieving accurate purity determination. This guide compares a rapid Reversed-Phase (RP-HPLC) method suitable for high-throughput screening with a high-resolution Normal-Phase (NP-HPLC) method ideal for comprehensive impurity profiling.

Experimental Workflow

The general workflow for assessing the purity of a 3-methylbenzylated product using HPLC is outlined below. This process involves sample preparation, HPLC analysis, and data processing to determine the final purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter through 0.22 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Separation on Analytical Column D->E F Detection (e.g., UV-Vis @ 254 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H I Generate Report H->I

Caption: General workflow for HPLC purity assessment.

Comparative HPLC Methods

Two distinct HPLC methods are presented for the purity assessment of "3-methylbenzyl-substituted Compound X." Method A utilizes a standard C18 column in a reversed-phase mode for rapid analysis, while Method B employs an aminopropyl column in a normal-phase mode for enhanced resolution of positional isomers.[1][2]

Method A: Rapid Reversed-Phase Analysis

This method is designed for routine quality control and high-throughput screening where a fast turnaround time is essential. While providing good separation of the main product from less hydrophobic or more polar impurities, it may offer limited resolution between closely related positional isomers.

Method B: High-Resolution Normal-Phase Analysis

Optimized for in-depth impurity profiling and stability studies, this method provides superior resolution of positional isomers, which is a common challenge in the synthesis of methylbenzylated compounds.[3][4]

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

Sample Preparation (Applicable to Both Methods)

  • Standard Solution: Accurately weigh and dissolve "3-methylbenzyl-substituted Compound X" reference standard in the diluent (as specified in the respective method's mobile phase) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a solution of the reference standard at 0.5 mg/mL and spike it with known impurities (e.g., 2-methylbenzyl and 4-methylbenzyl isomers) to a final concentration of approximately 0.1% of the main analyte to verify peak identification and resolution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulate matter.

ParameterMethod A: Reversed-PhaseMethod B: Normal-Phase
Column C18, 4.6 x 150 mm, 5 µmAminopropyl (NH2), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)n-Hexane:Ethyl Acetate (90:10, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C
Detection UV at 254 nmUV at 254 nm
Run Time 15 minutes25 minutes

Data Presentation and Comparison

The following table summarizes hypothetical quantitative data obtained from the analysis of a sample of "3-methylbenzyl-substituted Compound X" containing positional isomers and a process-related impurity.

AnalyteMethod A: Reversed-PhaseMethod B: Normal-Phase
Retention Time (min) Peak Area (%)
Process Impurity3.20.25
4-Methylbenzyl Isomer6.80.18
3-Methylbenzyl Product 7.1 99.35
2-Methylbenzyl Isomer7.30.22
Calculated Purity (%) 99.35
Resolution (Rs) between 3- and 4-methyl isomers 1.3
Resolution (Rs) between 3- and 2-methyl isomers 0.9

Objective Comparison and Conclusion

The selection of an appropriate HPLC method is contingent upon the specific analytical requirements.

  • Method A (Reversed-Phase) offers a significantly faster analysis time, making it well-suited for routine quality control where the primary goal is to quantify the main component and known, well-separated impurities. However, the poor resolution between the 2- and 3-methylbenzyl isomers (Rs < 1.5) indicates that this method may not be suitable for accurately quantifying these specific impurities without further optimization.

  • Method B (Normal-Phase) provides excellent baseline separation of all positional isomers (Rs > 2.0), which is critical for detailed impurity profiling, forced degradation studies, and method validation in a regulatory environment.[1][2] The trade-off is a longer analysis time.

For drug development professionals, a dual-methodology approach is often beneficial. Method A can be employed for rapid in-process controls, while Method B serves as a more robust method for final product release and stability testing where unambiguous identification and quantification of all impurities are paramount. The choice ultimately depends on balancing the need for speed with the required level of chromatographic resolution.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 3-Methylbenzyl bromide, a key reagent in organic synthesis, can contain isomeric impurities, primarily 2-Methylbenzyl bromide and 4-Methylbenzyl bromide, which can impact the outcome and purity of subsequent reactions. This guide provides a comparative overview of two primary analytical techniques for quantifying the isomeric purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

Method Comparison: GC-FID vs. RP-HPLC-UV

Both GC-FID and RP-HPLC-UV are powerful chromatographic techniques capable of separating and quantifying the isomers of methylbenzyl bromide. The choice between the two often depends on available instrumentation, sample throughput requirements, and the desired level of sensitivity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like the methylbenzyl bromide isomers. Separation is achieved based on the differences in the boiling points and interactions of the isomers with the stationary phase of the GC column. The predicted elution order in a standard non-polar column, based on boiling points, is this compound (lowest boiling point), followed by 2-Methylbenzyl bromide, and then 4-Methylbenzyl bromide (highest boiling point).[1][2][3]

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, offers an alternative approach. Separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase. While the polarity differences between the isomers are subtle, effective separation can be achieved by optimizing the column chemistry and mobile phase composition. Phenyl-based stationary phases can offer enhanced selectivity for aromatic positional isomers due to π-π interactions.[4][5]

The following table summarizes the key performance parameters for each technique, based on typical results for the separation of similar aromatic positional isomers.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle Separation of volatile compounds based on boiling point and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water mixtures
Estimated Retention Time (3-MBB) ~ 10 - 15 minutes~ 8 - 12 minutes
Estimated Resolution (between 2,3,4-isomers) Good to excellent with optimized temperature programModerate to good with optimized mobile phase
Limit of Detection (LOD) ~ 0.01%~ 0.02%
Limit of Quantitation (LOQ) ~ 0.03%~ 0.06%
Precision (RSD) < 2%< 2%
Throughput Higher, with faster run times and thermal rampingLower, typically with isocratic or gradient elution

Experimental Protocols

Below are detailed starting methodologies for the analysis of this compound and its isomers by GC-FID and RP-HPLC-UV. Optimization of these parameters may be required to achieve the desired separation for specific samples and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Autosampler

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or acetone.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl phase (or C18 as an alternative), 150 mm x 4.6 mm, 5 µm particle size

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Method Selection

The choice between GC and HPLC for isomeric purity analysis depends on several factors. The following diagram illustrates a logical workflow to guide the selection process.

G cluster_0 Start cluster_1 Analyte Properties Assessment cluster_2 Method Selection cluster_3 Method Development & Validation cluster_4 Analysis Start Sample: this compound Isomeric Impurities: 2- & 4-Methylbenzyl Bromide Analyte_Properties Are the isomers volatile and thermally stable? Start->Analyte_Properties GC_Method Gas Chromatography (GC-FID) is a suitable primary method. Analyte_Properties->GC_Method Yes HPLC_Method Reversed-Phase HPLC (RP-HPLC-UV) is a suitable alternative. Analyte_Properties->HPLC_Method No Develop_Validate Develop and validate the chosen method (Specificity, LOD, LOQ, Linearity, Accuracy, Precision). GC_Method->Develop_Validate HPLC_Method->Develop_Validate Analyze_Sample Perform Isomeric Purity Analysis Develop_Validate->Analyze_Sample

Workflow for selecting an analytical method.

Conclusion

Both GC-FID and RP-HPLC-UV are effective techniques for the isomeric purity analysis of this compound. GC-FID is often preferred due to the volatile nature of the analytes, potentially offering faster analysis times and higher resolution. However, RP-HPLC-UV provides a robust alternative, particularly when GC instrumentation is unavailable or if the sample matrix presents challenges for GC analysis. The detailed experimental protocols provided in this guide serve as a solid starting point for method development and validation, enabling researchers to confidently assess the isomeric purity of their this compound samples.

References

A Comparative Guide to Alternative Reagents for Benzylation Beyond 3-Methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the benzylation of nucleophiles is a cornerstone transformation for installing protecting groups or constructing complex molecular architectures. While 3-methylbenzyl bromide is a competent reagent, a nuanced understanding of its alternatives can unlock milder reaction conditions, enhance yields, and improve the overall efficiency of synthetic routes. This guide provides an objective comparison of common alternative benzylating agents, supported by experimental data and detailed protocols to inform reagent selection.

Executive Summary

The primary alternatives to this compound for benzylation are other benzyl (B1604629) halides, such as benzyl chloride, and activated benzyl species like benzyl tosylate. The choice of reagent hinges on a balance of reactivity, stability, cost, and the specific demands of the substrate. Benzyl tosylates are generally the most reactive, allowing for milder conditions, but come at a higher cost and have lower stability. Benzyl bromides offer a good balance of reactivity and stability, while benzyl chlorides are the most cost-effective and stable, though they often necessitate more forcing reaction conditions. The reactivity trend is directly correlated with the leaving group's ability: tosylate > bromide > chloride.

Performance Comparison of Benzylating Agents

ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Aniline (B41778)K₂CO₃Acetonitrile8212-2470-85[1]
Benzyl bromide AnilineNaHCO₃Water90-95-~70[2]
Benzyl chloride AnilineNa₂CO₃Water1004HighOrganic Syntheses
Benzyl tosylate Phenol (B47542)K₂CO₃DMF804-1285-95[3]
This compound PhenolK₂CO₃DMF806-12~80-90 (estimated)N/A
Benzyl chloride PhenolNaOHWater/Toluene130-1913High[4]

Note: The yield for this compound with phenol is an estimation based on the expected reactivity and data from similar systems, as direct comparative data was not found.

Reaction Mechanisms and Workflows

The most common mechanism for benzylation with these reagents is the Williamson ether synthesis, an SN2 reaction. The reaction proceeds via the deprotonation of a nucleophile (e.g., an alcohol or amine) to form a more potent nucleophile (an alkoxide or amide), which then attacks the electrophilic benzylic carbon, displacing the leaving group (bromide, chloride, or tosylate).

General Experimental Workflow

The following diagram illustrates a typical workflow for a benzylation reaction.

G General Benzylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Base, and Solvent B Add Benzylating Agent A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify (e.g., Chromatography) G->H I Characterized Product H->I

Caption: General experimental workflow for benzylation.

Comparison of Leaving Group Ability

The reactivity of the benzylating agent is primarily determined by the stability of the leaving group. A more stable leaving group will depart more readily, leading to a faster reaction.

Caption: Comparison of leaving group ability.

Experimental Protocols

The following are representative protocols for O-benzylation and N-benzylation. These can be adapted for use with this compound and its alternatives.

Protocol 1: O-Benzylation of a Phenol (e.g., 4-Chlorophenol)

Objective: To synthesize 4-chloro-1-(benzyloxy)benzene.

Materials:

Procedure:

  • To a round-bottom flask, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the benzylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C for benzyl bromide/tosylate, potentially higher for benzyl chloride) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl ether.

Protocol 2: N-Benzylation of an Aniline (e.g., Aniline)

Objective: To synthesize N-benzylaniline.

Materials:

  • Aniline

  • Benzylating agent (e.g., this compound, Benzyl bromide, or Benzyl chloride)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Water or Acetonitrile

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine aniline (4.0 eq), the chosen base (e.g., NaHCO₃, 1.25 eq), and the solvent (e.g., water).

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add the benzylating agent (1.0 eq) to the heated mixture.

  • Continue heating and stirring for the desired reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter if necessary.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the excess aniline by distillation under reduced pressure.

  • The remaining product, N-benzylaniline, can be further purified if necessary.

Conclusion

The choice of a benzylating agent is a critical parameter in the design of a synthetic route. While this compound is a versatile reagent, alternatives such as benzyl chloride and benzyl tosylate offer a broader range of reactivity and can be strategically employed to optimize reaction outcomes. Benzyl tosylate is ideal for sensitive substrates requiring mild conditions due to its high reactivity. Benzyl chloride, on the other hand, is a robust and economical choice for large-scale synthesis where more forcing conditions are tolerable. This compound and other substituted benzyl halides offer a reactivity profile between that of benzyl chloride and unsubstituted benzyl bromide, providing a valuable option for fine-tuning reaction kinetics and selectivity. A careful consideration of the substrate's nucleophilicity, stability, and the overall cost-effectiveness of the synthesis will guide the rational selection of the most appropriate benzylating agent.

References

3-Methylbenzylation: A Comparative Analysis of Bromide and Chloride Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed comparative study of 3-methylbenzyl bromide and 3-methylbenzyl chloride as precursors for 3-methylbenzylation, a common step in the synthesis of complex organic molecules. The comparison is supported by established principles of organic chemistry and illustrative experimental data.

In nucleophilic substitution reactions, the nature of the leaving group is a key determinant of the reaction rate. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1] In the case of halide ions, their ability as leaving groups increases down the group in the periodic table.[2][3] Consequently, bromide is generally a better leaving group than chloride.[4][5] This is attributed to the larger ionic radius and greater polarizability of the bromide ion, which allows for more effective dispersal of the negative charge, leading to a more stable anion.[4] This fundamental difference in leaving group ability directly translates to differences in reactivity between this compound and 3-methylbenzyl chloride.

Comparative Reactivity in 3-Methylbenzylation

The benzylation of nucleophiles, such as alcohols, is a common transformation in organic synthesis, often proceeding via an S(_N)2 mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step.[6] The rate of an S(_N)2 reaction is sensitive to the ability of the leaving group to depart.[7] Therefore, it is expected that this compound will react faster than 3-methylbenzyl chloride under identical conditions.[8]

The logical workflow for a comparative study of these two reagents is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_outcome Outcome 3_methylbenzyl_bromide This compound base Base (e.g., NaH, KOH) 3_methylbenzyl_bromide->base Reaction A 3_methylbenzyl_chloride 3-Methylbenzyl Chloride 3_methylbenzyl_chloride->base Reaction B nucleophile Nucleophile (e.g., Alcohol) nucleophile->base solvent Solvent (e.g., DMF, Ethanol) base->solvent temperature Temperature solvent->temperature product_isolation Product Isolation temperature->product_isolation reaction_kinetics Reaction Kinetics (Monitoring) temperature->reaction_kinetics yield_determination Yield Determination product_isolation->yield_determination bromide_data Higher Yield / Shorter Time yield_determination->bromide_data From A chloride_data Lower Yield / Longer Time yield_determination->chloride_data From B reaction_kinetics->bromide_data reaction_kinetics->chloride_data

Caption: Comparative workflow for 3-methylbenzylation.

Quantitative Data Comparison

The following table summarizes representative data for the 3-methylbenzylation of a primary alcohol, illustrating the expected differences in performance between the bromide and chloride leaving groups. The data is based on typical outcomes for Williamson ether synthesis, a common method for such transformations.

ParameterThis compound3-Methylbenzyl Chloride
Reaction Time 2-4 hours12-24 hours
Typical Yield 85-95%60-75%
Reaction Conditions Room Temperature to 60 °C60 °C to Reflux
Relative Reactivity HighModerate

Experimental Protocols

The following are detailed experimental protocols for the 3-methylbenzylation of ethanol (B145695), a representative primary alcohol, using both this compound and 3-methylbenzyl chloride. These protocols are based on standard Williamson ether synthesis procedures.

Protocol 1: 3-Methylbenzylation of Ethanol using this compound

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (50 mL).

  • Add sodium hydride (1.2 equivalents) portion-wise to the DMF at 0 °C with stirring.

  • Slowly add anhydrous ethanol (1.0 equivalent) to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: 3-Methylbenzylation of Ethanol using 3-Methylbenzyl Chloride

Materials:

  • Ethanol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 3-Methylbenzyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (50 mL).

  • Add sodium hydride (1.2 equivalents) portion-wise to the DMF at 0 °C with stirring.

  • Slowly add anhydrous ethanol (1.0 equivalent) to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 3-methylbenzyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

The logical relationship between the components of a nucleophilic substitution reaction is depicted in the following diagram.

G Nucleophile Nucleophile Transition_State Transition_State Nucleophile->Transition_State Substrate Substrate Substrate->Transition_State Product Product Leaving_Group Leaving_Group Transition_State->Product Transition_State->Leaving_Group

Caption: Key components in a nucleophilic substitution.

Conclusion

The choice between this compound and 3-methylbenzyl chloride for 3-methylbenzylation reactions has significant practical implications. This compound is the more reactive electrophile due to the superior leaving group ability of bromide.[4] This increased reactivity translates to shorter reaction times, milder reaction conditions, and often higher yields.[8] While 3-methylbenzyl chloride is a viable and often more economical alternative, its use typically necessitates more forcing conditions, such as elevated temperatures and longer reaction times, which may not be suitable for sensitive substrates. For drug development and complex molecule synthesis where efficiency and yield are paramount, this compound is generally the preferred reagent.

References

Safety Operating Guide

Proper Disposal of 3-Methylbenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3-Methylbenzyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent exposure.[1] It is classified as a combustible liquid that causes severe skin burns and eye damage.[1] Inhalation and ingestion are also harmful.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when working with this substance.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles and a face shield must be worn.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3]
Body Protection A lab coat is mandatory. A chemical-resistant apron is recommended if there is a risk of splashing.[3]
Respiratory Protection Work should be conducted in a well-ventilated laboratory hood.[3] A NIOSH-approved respirator may be necessary in poorly ventilated areas.[3]

An eyewash station and a safety shower must be readily accessible in any area where this compound is handled.[3]

Spill Response Protocol

In the event of a this compound spill, immediate and decisive action is necessary to contain the material and prevent exposure.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2][4]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][4][5] Do not use water or wet methods for cleanup. [4]

  • Neutralize (for residue): After absorbing the bulk of the spill, any remaining residue can be neutralized.[5] A common neutralizing agent for similar compounds is a 5% aqueous solution of sodium hydroxide (B78521) or soda ash.[5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a suitable, clearly labeled, and sealed container for hazardous waste.[2][3][5]

  • Decontaminate the Area: Wash the spill area thoroughly. All wash water should be collected for proper disposal and not allowed to enter drains.[2]

  • Dispose of Waste: The collected waste must be disposed of through a licensed hazardous waste disposal company.[3]

Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through a certified hazardous waste disposal service.

Step-by-Step Disposal Guide:

  • Waste Classification: this compound should be classified as halogenated organic waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.[3]

  • Containerization: Ensure the waste is stored in a clearly labeled, sealed, and non-reactive container.[3] The label must include the full chemical name: "this compound".[3] Do not mix with other waste streams unless explicitly instructed by your EHS department.[3]

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3] They will have established procedures with a certified disposal company.[3]

Empty containers that previously held this compound may still present a chemical hazard.[2] They should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal or reuse.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of This compound B Generation of Waste (Unused chemical, contaminated materials) A->B C Waste Classification (Halogenated Organic Waste) B->C D Proper Containerization (Labeled, Sealed, Non-reactive) C->D E Segregation from Incompatible Materials D->E F Temporary Storage in Designated Hazardous Waste Area D->F Store G Contact Institutional EHS for Pickup Schedule F->G H Transfer to Licensed Hazardous Waste Disposal Company G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-methylbenzyl bromide (CAS No. 620-13-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[1][4] Due to its corrosive and lachrymatory nature, a comprehensive PPE strategy is mandatory.[3][5]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][5]Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.[2][5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer's data for specific chemical resistance. A lab coat, apron, or coveralls made of appropriate chemical-resistant material.[2][5]Prevents skin contact, which can lead to severe burns and irritation.[2][5] Double gloving is recommended.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[2][5]Necessary when handling the compound outside of a certified chemical fume hood or in the event of a spill to protect the respiratory tract from harmful vapors.[5][6]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValue
Synonyms α-Bromo-m-xylene, m-Xylyl bromide[2][6]
CAS Number 620-13-3[2][6]
Molecular Formula C₈H₉Br[6]
Molecular Weight 185.06 g/mol [4]
Appearance Clear colorless to light yellow liquid[6]
Flash Point 82 °C (179.6 °F) - closed cup[4]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound within a laboratory setting.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.[1][5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][6] Keep the container tightly sealed and store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[2][6][7] Protect containers from physical damage.[1]

Step 2: Handling and Use

  • Ventilation: Always handle this compound in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[2][6][8]

  • PPE: Full PPE, as detailed in Table 1, must be worn at all times during handling.[1][2]

  • Safe Practices: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[2][6] Prevent the buildup of electrostatic charge.[10]

Emergency and Spill Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Personal Exposure Procedures:

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[2][7] Removal of contact lenses should only be done by skilled personnel.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin and hair with running water and soap if available.[1] Seek medical attention if irritation occurs.[1]

  • Inhalation: Move the affected person to fresh air and keep them warm and at rest.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water.[2][8] Seek immediate medical attention.[1][11]

Spill Cleanup Procedures:

  • Minor Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing full PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534).[1]

    • Collect the absorbed material into a suitable, labeled container for waste disposal.[1]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[1]

    • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1]

    • Only trained personnel with appropriate breathing apparatus and protective gear should attempt to control the spill.[1][9]

    • Prevent the spill from entering drains or water courses.[1]

    • Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1][5]

  • Disposal: Dispose of the chemical waste through an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[1][2] Do not let the chemical enter the environment.[2][7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage cluster_emergency Emergency Path prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chem Handle Chemical prep_spill->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp emergency_spill Spill Occurs handle_chem->emergency_spill cleanup_waste Segregate Waste handle_exp->cleanup_waste End of Experiment cleanup_area Decontaminate Work Area cleanup_waste->cleanup_area cleanup_ppe Doff and Dispose PPE cleanup_area->cleanup_ppe storage_seal Securely Seal Container cleanup_ppe->storage_seal storage_store Return to Designated Storage storage_seal->storage_store emergency_response Execute Spill Response emergency_spill->emergency_response emergency_response->cleanup_area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.